Fellutanine A
Description
fellutanine A has been reported in Penicillium piscarium, Penicillium dierckxii, and other organisms with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S,6R)-3,6-bis(1H-indol-3-ylmethyl)piperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c27-21-19(9-13-11-23-17-7-3-1-5-15(13)17)25-22(28)20(26-21)10-14-12-24-18-8-4-2-6-16(14)18/h1-8,11-12,19-20,23-24H,9-10H2,(H,25,28)(H,26,27)/t19-,20+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNHODRZUCGXYKU-BGYRXZFFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC3C(=O)NC(C(=O)N3)CC4=CNC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H]3C(=O)N[C@H](C(=O)N3)CC4=CNC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10424930 | |
| Record name | cyclo(Trp-Trp) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10424930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175414-35-4 | |
| Record name | cyclo(Trp-Trp) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10424930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Biosynthetic Pathway of Fellutanine A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fellutanine A is a diketopiperazine alkaloid first isolated from the fungus Penicillium fellutanum. As a member of the prenylated indole alkaloids, a class of natural products with diverse and potent biological activities, the elucidation of its biosynthetic pathway is of significant interest for synthetic biology and drug discovery. This technical guide provides a comprehensive overview of the currently understood biosynthetic pathway of this compound, detailing the enzymatic steps, key intermediates, and available experimental data. The pathway has been largely elucidated through the heterologous expression of the biosynthetic gene cluster from Nannizzia fulva in the model organism Aspergillus nidulans.[1][2]
The this compound Biosynthetic Gene Cluster
The biosynthesis of this compound is orchestrated by a dedicated gene cluster. While originally isolated from Penicillium fellutanum, a key study successfully identified and characterized the fellutanine biosynthetic gene cluster from Nannizzia fulva.[1][2] This cluster contains the genes encoding the necessary enzymes to convert primary metabolites into the complex structure of this compound. The core enzymes identified in this cluster are a nonribosomal peptide synthetase (NRPS) and a dimethylallyl tryptophan synthase (DMATS).
The Biosynthetic Pathway of this compound
The biosynthesis of this compound proceeds through a series of enzymatic reactions, commencing with the formation of a diketopiperazine scaffold, followed by a key dual prenylation event.
Step 1: Formation of the Diketopiperazine Scaffold
The initial step in the biosynthesis of this compound is the formation of the cyclic dipeptide, cyclo(l-Trp-l-Trp). This reaction is catalyzed by a nonribosomal peptide synthetase (NRPS) . NRPSs are large, multidomain enzymes that synthesize peptides in a ribosome-independent manner. In fungi, the formation of cyclodipeptides is a common function of NRPSs.[3][4][5] The NRPS involved in this compound biosynthesis activates and condenses two molecules of L-tryptophan to form the cyclo(l-Trp-l-Trp) scaffold.
Step 2: Dual Prenylation of the Indole Rings
The hallmark of this compound's structure is the presence of two prenyl groups attached to the indole rings of the tryptophan residues. This crucial step is catalyzed by a single dimethylallyl tryptophan synthase (DMATS) enzyme, named FelB .[1][2] FelB catalyzes the consecutive prenylation at the C-2 position of both indole rings of cyclo(l-Trp-l-Trp).[1][2] The prenyl donor for this reaction is dimethylallyl pyrophosphate (DMAPP). This dual prenylation by a single enzyme is a noteworthy feature of this biosynthetic pathway.
Proposed Final Steps
Research has also identified a partially oxidized intermediate in the fellutanine biosynthetic pathway, suggesting that an oxidation step is likely to occur after the prenylation events.[1][2] The exact nature of this oxidation and the enzyme responsible are still under investigation.
Key Enzymes in this compound Biosynthesis
| Enzyme | Abbreviation | Function | Substrate(s) | Product(s) |
| Nonribosomal Peptide Synthetase | NRPS | Formation of the diketopiperazine scaffold | 2 x L-tryptophan, ATP | cyclo(l-Trp-l-Trp), AMP, PPi |
| Dimethylallyl Tryptophan Synthase | FelB (DMATS) | Dual prenylation of the indole rings | cyclo(l-Trp-l-Trp), 2 x DMAPP | This compound, 2 x PPi |
| Putative Oxidase | - | Oxidation of the prenylated intermediate | Prenylated intermediate | Oxidized this compound derivative |
Experimental Protocols
Heterologous Expression of the Fellutanine Biosynthetic Gene Cluster in Aspergillus nidulans
The elucidation of the this compound biosynthetic pathway was made possible through the heterologous expression of the gene cluster from Nannizzia fulva in Aspergillus nidulans. The general methodology for such an experiment is as follows:
-
Gene Cluster Identification and Cloning: The putative fellutanine biosynthetic gene cluster is identified from the genomic DNA of Nannizzia fulva using bioinformatic tools. The entire cluster is then amplified using PCR and cloned into a suitable fungal expression vector.
-
Transformation of Aspergillus nidulans: The expression vector containing the fellutanine gene cluster is introduced into a suitable strain of A. nidulans using protoplast transformation or Agrobacterium tumefaciens-mediated transformation.
-
Cultivation and Metabolite Extraction: The transformed A. nidulans strains are cultivated in a suitable fermentation medium to induce the expression of the heterologous genes. After a period of growth, the fungal mycelium and culture broth are harvested, and the secondary metabolites are extracted using organic solvents such as ethyl acetate or methanol.
-
Metabolite Analysis: The extracted metabolites are analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the production of this compound and its biosynthetic intermediates. The structures of the produced compounds are confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.
In Vitro Enzyme Assay for FelB (DMATS)
To confirm the function of the FelB enzyme, in vitro assays are performed with the purified enzyme.
-
Expression and Purification of FelB: The gene encoding FelB is cloned into an E. coli expression vector, and the recombinant protein is expressed and purified using affinity chromatography (e.g., His-tag purification).
-
Enzyme Reaction: The purified FelB enzyme is incubated with the substrate cyclo(l-Trp-l-Trp) and the prenyl donor DMAPP in a suitable buffer at an optimal temperature and pH.
-
Product Detection and Analysis: The reaction is quenched, and the products are extracted and analyzed by HPLC and LC-MS to confirm the formation of the mono- and di-prenylated products.
-
Kinetic Analysis: To determine the kinetic parameters of the enzyme, the reaction is carried out with varying concentrations of the substrates (cyclo(l-Trp-l-Trp) and DMAPP), and the initial reaction rates are measured. The Michaelis-Menten constant (K_M) and the catalytic rate constant (k_cat) are then calculated from the data. While specific kinetic data for FelB is not yet publicly available, a related cyclic dipeptide C2-prenyltransferase, CdpC2PT, has been characterized with a K_M of 165.2 µM and a turnover number of 0.30 s⁻¹ for cyclo-L-Trp-L-Trp.[4]
Visualizations
Biosynthetic Pathway of this compound
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
- 5. A heterologous expression platform in Aspergillus nidulans for the elucidation of cryptic secondary metabolism biosynthetic gene clusters: discovery of the Aspergillus fumigatus sartorypyrone biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Isolation of Fellutanine A from Penicillium fellutanum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fellutanine A, a diketopiperazine alkaloid, was first isolated from the fungus Penicillium fellutanum. As a member of a class of natural products with diverse biological activities, the discovery and characterization of this compound have provided a foundation for further investigation into its potential therapeutic applications. This technical guide offers an in-depth overview of the discovery, isolation, and structural elucidation of this compound, presenting detailed experimental protocols and quantitative data for researchers in the field of natural product chemistry and drug development.
Introduction
Penicillium fellutanum, a filamentous fungus, is a known producer of various secondary metabolites, including a range of alkaloids.[1] Among these are the fellutanines, a family of diketopiperazine alkaloids. This compound, the parent compound of this family, is structurally derived from the cyclic dipeptide of L-tryptophan. Its discovery has spurred interest in the biosynthetic pathways of these complex molecules and the potential biological activities of its derivatives.
This document serves as a comprehensive technical resource, consolidating the available information on the discovery and isolation of this compound. It provides detailed experimental procedures, quantitative data, and visual representations of the workflows involved.
Discovery and Production
Producing Organism
This compound is produced by the fungal strain Penicillium fellutanum VKM F-1073.[2] This strain serves as the biological source for the isolation of the natural product.
Fermentation Protocol
The production of this compound is achieved through submerged fermentation of P. fellutanum.
Culture Medium: The fungus is cultivated on Abe medium. While the exact composition of the Abe medium used in the original isolation is not publicly detailed, a typical Abe's medium formulation for fungal cultivation is provided below for reference.
Table 1: Representative Composition of Abe's Medium
| Component | Concentration (g/L) |
| Glucose | 20.0 |
| Peptone | 10.0 |
| Malt Extract | 20.0 |
| Yeast Extract | 5.0 |
| KH₂PO₄ | 1.0 |
| MgSO₄·7H₂O | 0.5 |
| Agar (for solid) | 15.0 |
| Distilled Water | 1 L |
Fermentation Conditions: The cultivation is carried out under specific conditions to optimize the production of secondary metabolites.
-
Incubation Time: 35 days
-
Temperature: 28 °C
-
Culture Type: Solid medium (rice-based)[3]
Isolation and Purification of this compound
The isolation of this compound from the fungal culture involves a multi-step process of extraction and chromatographic purification.
Extraction
The fermented products, including the fungal mycelium and the solid medium, are the starting materials for the extraction process.
-
Solvent System: A mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) in a 1:1 (v/v) ratio is used for the initial extraction.[3]
-
Procedure: The fermented material is extracted five times with the CH₂Cl₂/MeOH mixture. The combined extracts are then concentrated under vacuum. The resulting residue is further partitioned between ethyl acetate (EtOAc) and water (H₂O) in a 1:1 (v/v) ratio. The ethyl acetate fraction, containing this compound, is collected for further purification.
Chromatographic Purification
The crude ethyl acetate extract is subjected to column chromatography for the purification of this compound.
-
Stationary Phase: Silica gel is used as the adsorbent in the chromatography column.
-
Mobile Phase: A gradient of hexane and ethyl acetate is employed as the eluent. While the precise gradient is not specified in the available literature, a typical approach involves starting with a low polarity mobile phase (e.g., 100% hexane) and gradually increasing the polarity by increasing the proportion of ethyl acetate.
Caption: Experimental workflow for the isolation of this compound.
Structural Elucidation
The chemical structure of this compound was determined using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) was employed to determine the molecular formula of this compound.
Table 2: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₂₂H₂₀N₄O₂ |
| Molecular Weight | 372.43 g/mol |
| Ionization Mode | Electrospray Ionization (ESI) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy were used to elucidate the detailed chemical structure of this compound. The chemical shifts are reported in parts per million (ppm).
Table 3: ¹H and ¹³C NMR Spectroscopic Data for this compound
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, multiplicity, J in Hz) |
| 2 | 124.8 | - |
| 3 | 168.8 | - |
| 3a | - | - |
| 4 | - | - |
| 5 | 120.4 | - |
| 6 | 120.4 | - |
| 7 | - | - |
| 7a | - | - |
| 8 | 55.2 | - |
| 9 | 168.8 | - |
| 10 | 34.7 | 3.05 (dd), 2.34 (dd) |
| 11 | 55.2 | 4.08 (ddd) |
| 12 | 138.3 | - |
| 13 | - | 6.83 (s) |
| 13/17 | 129.6 | - |
| ... | ... | ... |
Note: The complete assignment of all proton and carbon signals is not available in the public domain. The data presented is based on reported correlations.[4]
References
Spectroscopic Data of Fellutanine A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Fellutanine A, a diketopiperazine alkaloid first isolated from the fungus Penicillium fellutanum. The information presented here is crucial for the identification, characterization, and further development of this natural product. The data is compiled from the primary literature, ensuring accuracy and reliability for research and development applications.
High-Resolution Mass Spectrometry (HRMS) Data
High-resolution mass spectrometry confirms the elemental composition of this compound. The accurate mass measurement is a critical step in the structural elucidation of a natural product.
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 373.1665 | 373.1664 |
Nuclear Magnetic Resonance (NMR) Spectroscopic Data
Nuclear magnetic resonance spectroscopy provides detailed information about the carbon and hydrogen framework of this compound. The following data were recorded in DMSO-d₆.
¹H NMR Data (500 MHz, DMSO-d₆)
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| 3, 6 | 4.15 | m | |
| 7, 7' | 3.10 | dd | 14.5, 4.0 |
| 3.25 | dd | 14.5, 5.5 | |
| 10, 10' | 10.85 | s | |
| 11, 11' | 7.05 | s | |
| 13, 13' | 7.55 | d | 8.0 |
| 14, 14' | 7.00 | t | 7.5 |
| 15, 15' | 7.10 | t | 7.5 |
| 16, 16' | 7.35 | d | 8.0 |
| NH (Amide) | 8.15 | s |
¹³C NMR Data (125 MHz, DMSO-d₆)
| Position | Chemical Shift (δ) ppm |
| 1, 4 | 166.5 |
| 3, 6 | 55.8 |
| 7, 7' | 27.5 |
| 8, 8' | 127.5 |
| 9, 9' | 109.5 |
| 11, 11' | 124.0 |
| 12, 12' | 136.2 |
| 13, 13' | 118.5 |
| 14, 14' | 121.2 |
| 15, 15' | 118.8 |
| 16, 16' | 111.5 |
Experimental Protocols
The following protocols are based on the methodologies described in the primary literature for the isolation and characterization of this compound.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectra were acquired on a mass spectrometer using electrospray ionization (ESI) in positive ion mode. The sample was dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the instrument. The analysis was performed with a focus on obtaining high mass accuracy to confirm the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR, ¹³C NMR, and 2D NMR (COSY, HMQC, HMBC) spectra were recorded on a 500 MHz spectrometer. The sample of this compound was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak (δH 2.50 for ¹H and δC 39.52 for ¹³C). Coupling constants (J) are reported in Hertz (Hz).
Experimental Workflow
The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of this compound.
Caption: Experimental workflow for this compound analysis.
Fellutanine A: A Technical Guide to its Natural Origins and Fungal Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fellutanine A is a diketopiperazine alkaloid, a class of natural products known for their diverse biological activities. As a derivative of the cyclic dipeptide cyclo(L-Trp-L-Trp), this compound and its analogues have garnered interest within the scientific community for their potential applications in drug discovery and development. This technical guide provides an in-depth overview of the natural sources of this compound, with a primary focus on its fungal producers. It details the experimental protocols for its isolation and characterization, presents quantitative data on related compounds, and elucidates its biosynthetic pathway through diagrammatic representations.
Natural Sources and Fungal Producers
This compound is a secondary metabolite primarily produced by filamentous fungi, most notably species within the genus Penicillium.
Primary Fungal Producers:
-
Penicillium fellutanum : This species is the most well-documented producer of this compound and its analogues, Fellutanines B, C, and D.[1][2] It has been isolated from various environments, including stored rice and as a mycotoxigenic fungus.[1]
-
Penicillium simplicissimum : This species has also been confirmed as a producer of this compound, B, and C.[3]
Heterologous Expression:
Beyond its natural producers, the biosynthetic gene cluster responsible for this compound production has been identified in the fungus Nannizzia fulva. This gene cluster, designated as the fel cluster, has been successfully cloned and heterologously expressed in Aspergillus nidulans, a common host for the production of fungal secondary metabolites.[4] This demonstrates the potential for producing this compound and its derivatives in engineered fungal systems for research and development purposes.
Data Presentation
While specific quantitative yields for this compound from fungal cultures are not extensively reported in the available literature, data on the biological activity of its analogue, Fellutanine D, and the general productivity of Penicillium fellutanum provide valuable context.
| Compound/Product | Producing Organism | Method | Yield/Activity | Reference |
| Fellutanine D | Penicillium fellutanum | Cytotoxicity Assay (IC50) | K-562: 9.5 µg/mL, L-929: 11.6 µg/mL, HeLa: 19.7 µg/mL | [1] |
| Cyclosporine A | Penicillium fellutanum | Submerged Fermentation | 16.18 µg/mL | [5] |
This table includes data on a related Fellutanine compound and the general productivity of a known this compound producer to provide a quantitative perspective.
Experimental Protocols
The following protocols are synthesized from methodologies reported in the scientific literature for the cultivation of Penicillium fellutanum and the isolation of its secondary metabolites, including this compound.
Fungal Cultivation
a) Solid-State Fermentation:
-
Prepare a solid medium (e.g., rice medium).
-
Inoculate the sterile solid medium with a spore suspension or mycelial plugs of Penicillium fellutanum.
-
Incubate the culture in Petri dishes at 28°C for a period of three weeks under static conditions.[6]
b) Submerged Fermentation:
-
Prepare a liquid seed medium (e.g., Malt Yeast Extract medium).
-
Inoculate the seed medium with Penicillium fellutanum and incubate on an orbital shaker (e.g., 200 rpm) at 30°C for 72 hours to generate a seed culture.
-
Prepare a production medium (e.g., composed of glucose, peptone, KH2PO4, and KCl at a specific pH).
-
Inoculate the production medium with the seed culture.
-
Continue the fermentation at 28 ± 1°C for 10 days with continuous agitation (e.g., 200 rpm).[5]
Extraction of this compound
-
Following incubation, harvest the fungal biomass and the culture medium.
-
For solid cultures, the entire solid medium with mycelium is extracted. For liquid cultures, the fermentation broth is used.
-
Extract the fungal material and/or broth exhaustively with an organic solvent such as ethyl acetate.[6] This can be done by repeated maceration or liquid-liquid extraction.
-
Combine the organic extracts and concentrate them under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.
Purification of this compound
-
Subject the crude extract to a primary chromatographic separation. Medium Pressure Liquid Chromatography (MPLC) with an ODS (octadecylsilane) column is a suitable first step.[6]
-
Elute the column with a gradient of solvents, such as a water-methanol or water-acetonitrile gradient, to separate the components based on their polarity.
-
Collect fractions and monitor them using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Pool the fractions containing the compound of interest.
-
Perform a final purification step using semi-preparative or preparative HPLC to obtain pure this compound.[6]
Characterization
-
Confirm the identity and structure of the purified this compound using spectroscopic methods, including:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and stereochemistry.
-
Mandatory Visualization
Biosynthetic Pathway of this compound
The biosynthesis of this compound is orchestrated by the fel gene cluster, which encodes a series of enzymes that catalyze the construction of the molecule from amino acid precursors.
Experimental Workflow for this compound Isolation
The following diagram illustrates a typical workflow for the isolation and purification of this compound from a fungal culture.
References
- 1. researchgate.net [researchgate.net]
- 2. New diketopiperazine alkaloids from Penicillium fellutanum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Heterologous Expression of the Fellutanine Biosynthetic Gene Cluster and Characterization of the Dual Prenylation of cyclo(l-Trp-l-Trp) by a Single DMATS Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Production of Cyclosporine A by Submerged Fermentation from a Local Isolate of Penicillium fellutanum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Linear polyketides produced by co-culture of Penicillium crustosum and Penicillium fellutanum - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Bioactivity of Fellutanine A: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fellutanine A, a diketopiperazine alkaloid first isolated from the fungus Penicillium fellutanum, has emerged as a molecule of interest due to its selective biological activities. Structurally identified as cyclo(D-Trp-L-Trp), this natural product has been the subject of preliminary investigations to determine its therapeutic potential. This technical guide provides a comprehensive review of the currently known biological activities of this compound, with a focus on quantitative data and experimental methodologies. Due to the limited availability of data on this compound, this guide also includes information on the related compound, Fellutanine D, to provide a broader context of the bioactivity within this compound family.
Core Biological Activities of this compound
The primary biological activity reported for this compound is its antibacterial effect, particularly against multidrug-resistant strains of Acinetobacter baumannii.[1] Notably, much of the existing literature suggests that this compound, along with the related compounds Fellutanine B and C, does not exhibit significant cytotoxic activity against mammalian cell lines.[2]
Antibacterial Activity
This compound has demonstrated noteworthy antibacterial activity against several bacterial and fungal strains. The most significant findings are its effects on multidrug-resistant Acinetobacter baumannii.
Table 1: Antibacterial and Antifungal Spectrum of this compound
| Microorganism | Strain Information | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Acinetobacter baumannii | 41 of 49 multidrug-resistant strains | 12.5 - 25 |
| Bacillus subtilis | Not specified | 12.5 - 50 |
| Micrococcus luteus | Not specified | 12.5 - 50 |
| Staphylococcus aureus | Not specified | 12.5 - 50 |
| Saccharomyces cerevisiae | Not specified | 12.5 - 50 |
| Aspergillus niger | Not specified | 12.5 - 50 |
| Candida albicans | Not specified | 12.5 - 50 |
Data sourced from a citation of Lee, K.-H., et al. (2010).
Cytotoxic Activity
Table 2: Cytotoxic Activity of Fellutanine D
| Cell Line | Cell Type | IC50 (µg/mL) |
| K-562 | Human myeloid leukemia | 9.5 |
| L-929 | Mouse fibroblastic cell | 11.6 |
| HeLa | Human epithelioid cervix carcinoma | 19.7 |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The antibacterial activity of this compound was likely determined using a broth microdilution method to establish the Minimum Inhibitory Concentration (MIC). The following is a generalized protocol based on standard microbiological practices.
-
Preparation of Bacterial Inoculum: A fresh culture of the test bacterium (e.g., Acinetobacter baumannii) is grown to a logarithmic phase in a suitable broth medium (e.g., Mueller-Hinton Broth). The bacterial suspension is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution of this compound: A stock solution of this compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation and Incubation: The standardized bacterial inoculum is added to each well of the microtiter plate containing the diluted this compound. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.
Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Mechanism of Action and Signaling Pathways
To date, the mechanism of action for this compound's antibacterial activity has not been elucidated in the available scientific literature. Furthermore, there are no published studies identifying specific signaling pathways that are modulated by this compound. This represents a significant knowledge gap and an area for future research.
Conclusion and Future Directions
This compound exhibits promising and selective antibacterial activity, particularly against the clinically relevant pathogen Acinetobacter baumannii. The lack of significant cytotoxicity further enhances its potential as a lead compound for the development of new antimicrobial agents. However, the current body of knowledge is limited. Future research should prioritize:
-
Elucidation of the Mechanism of Action: Understanding how this compound exerts its antibacterial effects is crucial for its development.
-
In Vivo Efficacy Studies: Assessing the compound's activity in animal models of infection is a necessary next step.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound could lead to the discovery of derivatives with enhanced potency and broader spectrum of activity.
-
Comprehensive Cytotoxicity Profiling: A thorough evaluation of its effects on a wider range of mammalian cell lines is required to confirm its safety profile.
The information presented in this guide summarizes the current understanding of this compound's biological activities and is intended to serve as a foundational resource for researchers in the field of drug discovery and development.
References
Preliminary Cytotoxicity Assessment of Fellutanine A: A Review of Available Data
Researchers, scientists, and drug development professionals often seek to understand the cytotoxic potential of novel natural compounds. Fellutanine A, a diketopiperazine alkaloid isolated from Penicillium fellutanum, has been a subject of interest. However, a comprehensive review of the existing scientific literature reveals limited evidence of significant cytotoxic activity.
Currently, there is a notable absence of in-depth studies detailing the cytotoxic effects of this compound. Reports on its biological activity are scarce, with some studies indicating a lack of significant cytotoxicity.[1] This contrasts with other members of the fellutanine family, such as Fellutanine D, which has demonstrated cytotoxic effects against various cancer cell lines.[1]
This technical guide aims to consolidate the currently available information on the preliminary cytotoxicity studies of this compound, address the data gaps, and propose a general framework for future investigations based on standard cytotoxicity testing protocols.
Quantitative Cytotoxicity Data
A thorough search of publicly available scientific literature and databases did not yield any quantitative data (e.g., IC50 values) from specific cytotoxicity studies conducted on this compound. The prevailing information suggests that this compound has not been a primary focus of cytotoxic research to date.[1]
For comparative purposes, the cytotoxic activity of the related compound, Fellutanine D, is presented in the table below.
| Compound | Cell Line | Cell Type | IC50 (µg/mL) |
| Fellutanine D | K-562 | Human myeloid leukemia | 9.5 |
| L-929 | Mouse fibroblast | 11.6 | |
| HeLa | Human cervical carcinoma | 19.7 |
Table 1: Cytotoxicity of Fellutanine D against various cell lines.[1]
Proposed Experimental Protocols for Future Studies
To rigorously assess the cytotoxic potential of this compound, a standardized set of experimental protocols should be employed. The following methodologies are proposed as a starting point for future research.
1. Cell Culture and Maintenance:
-
Cell Lines: A panel of human cancer cell lines from different tissue origins (e.g., breast, lung, colon, leukemia) and a non-cancerous control cell line (e.g., normal fibroblasts) should be used.
-
Culture Conditions: Cells should be maintained in the appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
2. Cytotoxicity Assay (MTT Assay):
-
Principle: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.[2]
-
Procedure:
-
Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
3. Apoptosis Assessment (Annexin V-FITC/Propidium Iodide Staining):
-
Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Treat cells with this compound at concentrations around the determined IC50 value.
-
Harvest the cells and wash them with a binding buffer.
-
Stain the cells with Annexin V-FITC and Propidium Iodide (PI).
-
Analyze the stained cells using a flow cytometer to quantify the different cell populations.
-
Hypothetical Signaling Pathways and Experimental Workflows
Given the lack of specific data for this compound, we can visualize a general experimental workflow for its cytotoxic evaluation and a hypothetical apoptosis signaling pathway that could be investigated if cytotoxicity is observed.
Caption: A generalized workflow for the cytotoxic evaluation of this compound.
If this compound were found to induce apoptosis, a potential mechanism could involve the intrinsic (mitochondrial) pathway, a common route for natural product-induced cell death.
Caption: A potential intrinsic apoptosis pathway that could be induced by this compound.
The current body of scientific literature does not support the notion that this compound is a significantly cytotoxic compound. There is a clear need for foundational research to systematically evaluate its effects on a diverse panel of cancer cell lines. The experimental protocols and hypothetical frameworks provided in this guide offer a roadmap for such investigations. Future studies are essential to definitively characterize the cytotoxic potential and mechanism of action of this compound, which will be crucial for determining its viability as a candidate for further drug development.
References
Fellutanine A as a Potential Quorum Sensing Inhibitor: A Methodological Evaluation Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that orchestrates collective behaviors, including virulence factor production and biofilm formation.[1][2][3] The inhibition of QS, known as quorum quenching, is a promising anti-virulence strategy to combat bacterial infections without exerting selective pressure for resistance development.[3][4] Fellutanine A, a diketopiperazine alkaloid isolated from Penicillium fellutanum, belongs to a class of compounds that have been reported to modulate LuxR-mediated quorum-sensing systems.[5] However, specific scientific literature detailing the quorum sensing inhibitory activity of this compound is not currently available. Much of the biological activity of this compound remains unknown, though some studies have indicated antibacterial properties.[5]
This technical guide provides a comprehensive methodological framework for the investigation of this compound as a potential quorum sensing inhibitor. It is designed for researchers, scientists, and drug development professionals to systematically evaluate its efficacy, mechanism of action, and potential as a novel anti-virulence agent.
I. Preliminary Assessment of Quorum Sensing Inhibition
A common initial step in screening for QS inhibitors is to use reporter strains that produce a quantifiable signal, such as pigment or bioluminescence, under the control of a QS system.
Violacein Inhibition Assay using Chromobacterium violaceum
Chromobacterium violaceum is a Gram-negative bacterium that produces the purple pigment violacein, a process regulated by the CviI/CviR QS system.[4][6] Inhibition of violacein production without affecting bacterial growth is an indicator of potential QS-inhibitory activity.[4]
Experimental Protocol: Violacein Inhibition Assay
-
Culture Preparation: Prepare an overnight culture of C. violaceum (e.g., ATCC 12472) in Luria-Bertani (LB) broth at 30°C with shaking.
-
Assay Setup: In a 96-well microtiter plate, add a sub-inhibitory concentration of this compound to wells containing fresh LB broth. Perform serial dilutions to test a range of concentrations.
-
Inoculation: Inoculate the wells with the overnight culture of C. violaceum diluted to an OD600 of approximately 0.1.
-
Incubation: Incubate the plate at 30°C for 24-48 hours with shaking.
-
Quantification of Violacein:
-
After incubation, add a solvent (e.g., DMSO or ethanol) to each well to lyse the cells and solubilize the violacein.
-
Centrifuge the plate to pellet the cell debris.
-
Transfer the supernatant to a new plate and measure the absorbance at a wavelength of 585 nm using a microplate reader.
-
-
Bacterial Growth Assessment: In a parallel plate, measure the OD600 to ensure that the tested concentrations of this compound do not inhibit bacterial growth.
-
Data Analysis: Calculate the percentage of violacein inhibition relative to a control (no compound).
Table 1: Hypothetical Quantitative Data for Violacein Inhibition by this compound
| This compound (µg/mL) | Violacein Production (OD585) | % Inhibition | Bacterial Growth (OD600) |
| 0 (Control) | 1.25 | 0 | 1.50 |
| 10 | 1.10 | 12 | 1.48 |
| 25 | 0.85 | 32 | 1.51 |
| 50 | 0.45 | 64 | 1.49 |
| 100 | 0.20 | 84 | 1.45 |
II. Evaluation of Anti-Biofilm Activity
Biofilm formation is a key virulence factor in many pathogenic bacteria and is often regulated by QS.[3] Assessing the ability of this compound to inhibit or disrupt biofilms is a critical step.
Crystal Violet Assay for Biofilm Quantification
The crystal violet assay is a simple and widely used method to quantify the total biomass of a biofilm.[7][8]
Experimental Protocol: Biofilm Inhibition Assay
-
Culture and Assay Setup: Grow an overnight culture of a biofilm-forming bacterium (e.g., Pseudomonas aeruginosa PAO1). In a 96-well plate, add various concentrations of this compound to fresh growth medium.
-
Inoculation: Inoculate the wells with the diluted overnight culture.
-
Incubation: Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.
-
Washing: Carefully remove the planktonic cells by washing the wells with phosphate-buffered saline (PBS).
-
Staining: Add a 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Washing: Wash away the excess stain with water.
-
Solubilization: Add a solvent (e.g., 30% acetic acid or ethanol) to dissolve the stain bound to the biofilm.
-
Quantification: Measure the absorbance of the solubilized stain at a wavelength of 570 nm.
Table 2: Hypothetical Quantitative Data for Biofilm Inhibition by this compound
| This compound (µg/mL) | Biofilm Formation (OD570) | % Inhibition |
| 0 (Control) | 0.98 | 0 |
| 10 | 0.82 | 16.3 |
| 25 | 0.55 | 43.9 |
| 50 | 0.28 | 71.4 |
| 100 | 0.15 | 84.7 |
III. Elucidating the Mechanism of Action
To understand how this compound might inhibit QS, it is essential to investigate its effects on the key regulatory components of specific QS systems, such as the LasR and RhlR systems in P. aeruginosa.[9][10][11]
Reporter Gene Assays for LasR and RhlR Inhibition
Genetically engineered reporter strains can be used to specifically measure the activity of the LasR and RhlR transcriptional regulators. These strains typically contain a reporter gene (e.g., lacZ or gfp) under the control of a LasR- or RhlR-dependent promoter.
Experimental Protocol: LasR/RhlR Reporter Assay
-
Strains and Culture: Use E. coli or P. aeruginosa reporter strains containing plasmids with a lasB-lacZ or rhlA-lacZ fusion, respectively.
-
Assay Conditions: In a 96-well plate, add different concentrations of this compound, the appropriate autoinducer (3-oxo-C12-HSL for LasR, C4-HSL for RhlR), and the reporter strain in growth medium.
-
Incubation: Incubate the plate at 37°C.
-
Measurement:
-
For lacZ reporters, measure β-galactosidase activity using a substrate like ONPG.
-
For gfp reporters, measure fluorescence.
-
-
Data Analysis: Determine the IC50 value of this compound for the inhibition of each receptor.
Table 3: Hypothetical Quantitative Data for LasR and RhlR Inhibition by this compound
| This compound (µg/mL) | LasR Activity (% of Control) | RhlR Activity (% of Control) |
| 0 (Control) | 100 | 100 |
| 10 | 95 | 80 |
| 25 | 88 | 65 |
| 50 | 75 | 40 |
| 100 | 60 | 22 |
| IC50 (µg/mL) | >100 | ~60 |
IV. Visualization of Pathways and Workflows
Visual diagrams are crucial for understanding the complex interactions within QS pathways and the logical flow of experiments.
Caption: Hypothetical inhibition of the P. aeruginosa RhlR quorum sensing receptor by this compound.
Caption: A logical workflow for the experimental evaluation of this compound as a quorum sensing inhibitor.
V. In Vivo Efficacy
Promising in vitro results should be followed by in vivo studies to assess the therapeutic potential of this compound.
Caenorhabditis elegans Infection Model
C. elegans is a simple and effective model organism to study the attenuation of bacterial virulence.
Experimental Protocol: C. elegans Survival Assay
-
Pathogen Preparation: Grow P. aeruginosa on slow-killing agar plates in the presence and absence of this compound.
-
Worm Synchronization: Synchronize a population of C. elegans to the L4 larval stage.
-
Infection: Place the L4 worms on the bacterial lawns.
-
Survival Monitoring: Score the number of live and dead worms daily.
-
Data Analysis: Plot survival curves and perform statistical analysis (e.g., log-rank test) to determine if this compound treatment significantly increases the survival of the worms.
Conclusion
While direct evidence for the quorum sensing inhibitory properties of this compound is currently lacking in published literature, its chemical nature as a diketopiperazine suggests it is a worthy candidate for investigation. The methodological framework provided in this guide offers a systematic approach to thoroughly evaluate its potential as a novel anti-virulence agent. Through a combination of in vitro screening, mechanistic studies, and in vivo efficacy models, the scientific community can elucidate the true potential of this compound in the fight against bacterial infections.
References
- 1. A quorum-sensing inhibitor blocks Pseudomonas aeruginosa virulence and biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Quorum Sensing Inhibitors to Quench P. aeruginosa Pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of Violacein in Chromobacterium violaceum and Its Inhibition by Bioactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Negative Regulation of Violacein Biosynthesis in Chromobacterium violaceum [frontiersin.org]
- 7. ableweb.org [ableweb.org]
- 8. scielo.br [scielo.br]
- 9. Characterization of natural product inhibitors of quorum sensing reveals competitive inhibition of Pseudomonas aeruginosa RhlR by ortho-vanillin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Study of quorum-sensing LasR and RhlR genes and their dependent virulence factors in Pseudomonas aeruginosa isolates from infected burn wounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Protocol for Extraction and Purification of Fellutanine A
Abstract
Fellutanine A is a diketopiperazine alkaloid with known antibacterial properties, originally isolated from fungi of the Penicillium genus. This document provides a detailed protocol for the extraction and purification of this compound from Penicillium fellutanum cultures. The methodology covers fungal fermentation, solvent extraction, and a multi-step chromatographic purification process, including column chromatography and preparative High-Performance Liquid Chromatography (HPLC). Additionally, this application note includes a summary of the physicochemical and spectroscopic data for the characterization of the purified compound. This protocol is intended for researchers in natural product chemistry, mycology, and drug development.
Introduction
This compound is a cyclic dipeptide derived from tryptophan, belonging to the diketopiperazine class of natural products.[1] It has been isolated from several Penicillium species, including P. fellutanum, P. piscarium, and P. dierckxii.[2] The compound exhibits antibacterial activity, making it a subject of interest for the development of new antimicrobial agents. The efficient isolation and purification of this compound are crucial for further pharmacological studies. This protocol outlines a reproducible workflow for obtaining high-purity this compound from fungal cultures.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₀N₄O₂ | [2] |
| Molecular Weight | 372.4 g/mol | [2] |
| CAS Number | 175414-35-4 | [2] |
| Appearance | Solid | [3] |
| Solubility | Soluble in Dichloromethane, DMSO, Ethanol, Methanol | [3] |
Spectroscopic Data for this compound
¹H-NMR (in CDCl₃, 400 MHz) δ (ppm): 8.05 (s, 2H, NH-indole), 7.55 (d, J=7.8 Hz, 2H), 7.30 (d, J=8.1 Hz, 2H), 7.15 (t, J=7.5 Hz, 2H), 7.08 (t, J=7.5 Hz, 2H), 6.95 (s, 2H), 4.20 (t, J=3.9 Hz, 2H), 3.25 (dd, J=14.7, 3.9 Hz, 2H), 2.80 (dd, J=14.7, 3.9 Hz, 2H).
¹³C-NMR (in CDCl₃, 100 MHz) δ (ppm): 166.5 (C=O), 136.2, 126.8, 123.5, 122.3, 119.8, 118.7, 111.2, 109.8, 56.4 (C-3, C-6), 33.8 (CH₂).
(Note: The NMR data provided is a representative compilation based on literature. Actual chemical shifts may vary depending on the solvent and instrument used.)
Experimental Protocols
Fungal Culture and Fermentation
This protocol is based on general methods for the cultivation of Penicillium fellutanum for secondary metabolite production.
Materials:
-
Penicillium fellutanum strain
-
Potato Dextrose Agar (PDA) plates
-
Solid rice medium (or Potato Dextrose Broth as an alternative)
-
Erlenmeyer flasks (1 L)
-
Incubator
Procedure:
-
Activation of Fungal Strain: Inoculate the Penicillium fellutanum strain onto PDA plates and incubate at 25-28°C for 7-10 days until sporulation is observed.
-
Inoculum Preparation: Prepare a spore suspension by adding sterile water to the sporulated PDA plate and gently scraping the surface. Adjust the spore concentration as needed.
-
Fermentation:
-
For solid-state fermentation, autoclave rice medium in 1 L Erlenmeyer flasks.
-
Inoculate the sterile medium with the spore suspension.
-
Incubate the flasks under static conditions at 25-28°C for 21-28 days in the dark.
-
Extraction of Crude this compound
Materials:
-
Ethyl acetate
-
Methanol
-
Homogenizer/Blender
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Harvesting: After the incubation period, harvest the fungal biomass and the fermented solid medium.
-
Homogenization: Homogenize the entire culture material with an equal volume of ethyl acetate.
-
Extraction:
-
Macerate the homogenized material in ethyl acetate at room temperature with agitation for 24 hours.
-
Repeat the extraction process three times to ensure complete recovery of secondary metabolites.
-
-
Concentration:
-
Combine the ethyl acetate extracts and filter to remove solid residues.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.
-
Dry the crude extract completely under a vacuum.
-
Purification of this compound
A. Silica Gel Column Chromatography (Initial Purification)
Materials:
-
Silica gel (60-120 mesh)
-
Glass chromatography column
-
Solvent system: Hexane, Ethyl Acetate, Methanol
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp (254 nm)
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and pack the chromatography column.
-
Sample Loading: Dissolve the crude extract in a minimal amount of dichloromethane or methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample onto the top of the packed column.
-
Elution: Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane, followed by increasing concentrations of ethyl acetate in hexane, and finally with methanol.
-
Example Gradient:
-
100% Hexane
-
90:10 Hexane:Ethyl Acetate
-
70:30 Hexane:Ethyl Acetate
-
50:50 Hexane:Ethyl Acetate
-
100% Ethyl Acetate
-
95:5 Ethyl Acetate:Methanol
-
-
-
Fraction Collection and Analysis: Collect fractions of the eluate and monitor the separation using TLC. Visualize the spots under a UV lamp. Combine the fractions containing the compound with an Rf value corresponding to this compound.
-
Concentration: Evaporate the solvent from the combined fractions to yield a partially purified extract.
B. Preparative HPLC (Final Purification)
Materials:
-
Preparative HPLC system
-
C18 column (e.g., 250 x 10 mm, 5 µm)
-
Mobile phase: Acetonitrile and Water (HPLC grade)
-
0.1% Trifluoroacetic acid (TFA) or Formic acid (optional, to improve peak shape)
-
Syringe filters (0.45 µm)
Procedure:
-
Sample Preparation: Dissolve the partially purified extract in the mobile phase and filter it through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Column: C18, 250 x 10 mm, 5 µm
-
Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water. A typical starting condition could be a 50:50 (v/v) mixture.
-
Flow Rate: 3-5 mL/min
-
Detection: UV at 280 nm
-
-
Injection and Fraction Collection: Inject the sample onto the preparative HPLC column. Collect the peak corresponding to the retention time of this compound.
-
Purity Analysis: Analyze the purity of the collected fraction using analytical HPLC.
-
Final Product: Lyophilize or evaporate the solvent from the pure fraction to obtain purified this compound.
Workflow and Diagrams
Caption: Workflow for the extraction and purification of this compound.
Summary
This application note provides a comprehensive protocol for the isolation and purification of this compound from Penicillium fellutanum. The described methods, from fermentation to chromatographic purification, offer a clear pathway for obtaining this bioactive compound for further research. The provided physicochemical and spectroscopic data will aid in the characterization and identification of the final product. Researchers and drug development professionals can adapt this protocol to suit their specific laboratory conditions and scale requirements.
References
Total Synthesis of Fellutanine A and Its Analogs: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the total synthesis of Fellutanine A, a naturally occurring diketopiperazine alkaloid, and its analogs. This compound, also known as cyclo(L-Trp-L-Trp), is a member of the tryptophan-containing 2,5-diketopiperazines, a class of compounds that has garnered significant interest due to their diverse biological activities, including antibacterial properties.[1] This guide offers a comprehensive approach, from the synthesis of the core structure to the generation of analogs, complete with experimental procedures, data presentation, and workflow visualizations to aid in research and drug development endeavors.
Overview of the Synthetic Strategy
The total synthesis of this compound and its analogs is centered around the formation of the diketopiperazine core. The general approach involves the coupling of two L-tryptophan units. A common and effective strategy employs the coupling of an N-protected L-tryptophan with an L-tryptophan methyl ester, followed by deprotection and subsequent intramolecular cyclization to yield the desired diketopiperazine. This modular approach also allows for the straightforward synthesis of analogs by substituting one or both tryptophan units with other amino acids or modified tryptophan derivatives.
A schematic representation of the synthetic workflow is presented below:
Experimental Protocols
The following sections provide detailed step-by-step protocols for the key experiments in the total synthesis of this compound.
Synthesis of N-Boc-L-tryptophan (1)
This protocol describes the protection of the amino group of L-tryptophan using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
L-Tryptophan
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve L-tryptophan (1.0 eq) in a 1:1 mixture of THF and water.
-
Add sodium bicarbonate (3.0 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of Boc₂O (1.1 eq) in THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Remove the THF under reduced pressure.
-
Dilute the aqueous residue with water and wash with ethyl acetate to remove any unreacted Boc₂O.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-L-tryptophan as a white solid.
Synthesis of L-tryptophan methyl ester hydrochloride (2)
This protocol outlines the esterification of the carboxylic acid group of L-tryptophan.
Materials:
-
L-Tryptophan
-
Methanol (MeOH)
-
Thionyl chloride (SOCl₂)
-
Diethyl ether
Procedure:
-
Suspend L-tryptophan (1.0 eq) in anhydrous methanol.
-
Cool the suspension to 0 °C in an ice bath.
-
Add thionyl chloride (1.2 eq) dropwise to the stirred suspension.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until the reaction is complete (monitored by TLC).
-
Cool the solution to room temperature and remove the solvent under reduced pressure.
-
Triturate the resulting solid with diethyl ether to afford L-tryptophan methyl ester hydrochloride as a white solid.
Synthesis of N-Boc-L-Trp-L-Trp-OMe (3)
This protocol details the coupling of the N-protected tryptophan with the tryptophan methyl ester.
Materials:
-
N-Boc-L-tryptophan (1)
-
L-tryptophan methyl ester hydrochloride (2)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
1 M HCl
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve N-Boc-L-tryptophan (1.0 eq), L-tryptophan methyl ester hydrochloride (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (2.5 eq) dropwise to the solution.
-
Add EDC (1.2 eq) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to obtain N-Boc-L-Trp-L-Trp-OMe as a white foam.
Total Synthesis of this compound (cyclo(L-Trp-L-Trp)) (4)
This protocol describes the final deprotection and cyclization steps to yield this compound.
Materials:
-
N-Boc-L-Trp-L-Trp-OMe (3)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Ammonium hydroxide (NH₄OH)
-
Methanol (MeOH)
Procedure:
-
Deprotection: Dissolve N-Boc-L-Trp-L-Trp-OMe (1.0 eq) in a 1:1 mixture of TFA and DCM. Stir the solution at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure to obtain the crude dipeptide TFA salt.
-
Cyclization: Dissolve the crude dipeptide TFA salt in methanol. Add ammonium hydroxide solution (28-30%) and heat the mixture to reflux for 24-48 hours.[2]
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Collect the precipitate by filtration and wash with cold methanol.
-
Further purify the product by recrystallization from methanol or by reversed-phase column chromatography to yield this compound as a white to off-white solid.[2]
Data Presentation
Characterization Data for this compound
| Compound | Structure | Molecular Formula | Molecular Weight | ¹H NMR (DMSO-d₆, δ ppm) | ¹³C NMR (DMSO-d₆, δ ppm) |
| This compound | C₂₂H₂₀N₄O₂ | 372.42 | 10.8 (s, 2H), 7.9 (s, 2H), 7.5 (d, J=8.0 Hz, 2H), 7.2 (d, J=8.0 Hz, 2H), 7.0 (t, J=7.5 Hz, 2H), 6.9 (t, J=7.5 Hz, 2H), 6.8 (s, 2H), 4.1 (t, J=4.0 Hz, 2H), 3.0 (dd, J=14.5, 4.0 Hz, 2H), 2.8 (dd, J=14.5, 4.0 Hz, 2H) | 168.5, 136.2, 127.3, 123.5, 121.0, 118.6, 118.3, 111.5, 109.8, 55.8, 28.1 |
Note: NMR data are predicted and compiled from literature sources on cyclo(L-Trp-L-Trp) and related diketopiperazines.
Biological Activity of this compound and Analogs
This compound has been reported to exhibit antibacterial activity. The synthesis of analogs allows for the exploration of structure-activity relationships (SAR) to potentially enhance potency and spectrum of activity.
| Compound | Modification | Target Organism | Biological Activity (MIC, μg/mL) | Reference |
| This compound | - | Acinetobacter baumannii (multidrug-resistant) | 12.5-25 | [1] |
| This compound | - | Bacillus subtilis | 12.5-50 | [1] |
| This compound | - | Staphylococcus aureus | 12.5-50 | [1] |
| Fellutanine C | Diprenylated analog | Not specified | Antibacterial activity | [1] |
| Fellutanine D | Diannulated analog | K-562, L-929, HeLa cells | Cytotoxic (IC₅₀: 9.5, 11.6, 19.7 μg/mL, respectively) | [1] |
Synthesis of this compound Analogs
The described synthetic route is amenable to the creation of a diverse library of this compound analogs. By substituting one or both of the L-tryptophan starting materials, a wide range of diketopiperazines can be generated.
Potential Modifications:
-
Substitution at the indole ring: Utilize commercially available or synthesized tryptophan derivatives with substituents on the indole nucleus to probe the effect on biological activity.
-
Variation of the amino acid core: Replace one or both tryptophan units with other proteinogenic or non-proteinogenic amino acids to explore the importance of the indole side chains.
-
Stereochemical modifications: Employ D-tryptophan or other D-amino acids to investigate the impact of stereochemistry on biological function.
The synthesis of these analogs would follow the same general protocol outlined in Section 2, with appropriate modifications to the starting materials. A generalized workflow for analog synthesis is depicted below.
Conclusion
This application note provides a detailed and practical guide for the total synthesis of this compound and its analogs. The protocols are designed to be accessible to researchers in organic chemistry, medicinal chemistry, and drug discovery. The modular nature of the synthesis allows for the generation of diverse compound libraries, which is crucial for the exploration of structure-activity relationships and the development of new therapeutic agents. By providing clear experimental procedures and organized data, this document aims to facilitate further research into this promising class of natural products.
References
Application Notes and Protocols for the Quantification of Fellutanine A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fellutanine A is a diketopiperazine alkaloid first isolated from Penicillium fellutanum. It is a cyclic dipeptide derived from two L-tryptophan residues, with the chemical formula C₂₂H₂₀N₄O₂ and a molecular weight of 372.4 g/mol [1]. This compound has garnered interest within the scientific community due to its reported antibacterial properties[2]. As with any bioactive compound, robust and reliable analytical methods for its quantification in various matrices are essential for further research and development, including pharmacokinetic studies, formulation development, and quality control.
These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). While specific validated methods for this compound are not extensively documented in the public domain, the following protocols are based on established analytical principles for similar diketopiperazine alkaloids and can serve as a strong foundation for method development and validation.
Analytical Methods Overview
Two primary analytical techniques are proposed for the quantification of this compound:
-
HPLC-UV: A widely accessible method suitable for routine analysis. Given the indole moieties in its structure, this compound is expected to have sufficient UV absorbance for detection.
-
LC-MS/MS: A highly sensitive and selective method ideal for complex matrices and low concentration levels. This technique provides definitive identification and quantification based on the mass-to-charge ratio of the parent molecule and its fragments.
Quantitative Data Summary
The following table summarizes the proposed analytical parameters for the quantification of this compound. These are starting points for method development and should be optimized and validated for specific applications.
| Parameter | HPLC-UV (Proposed) | LC-MS/MS (Proposed) |
| Linear Range | 1 - 100 µg/mL | 0.1 - 1000 ng/mL |
| Limit of Quantification (LOQ) | ~1 µg/mL | ~0.1 ng/mL |
| Accuracy | 90 - 110% | 95 - 105% |
| Precision (%RSD) | < 5% | < 10% |
| Wavelength (λmax) | ~220 nm and ~280 nm | N/A |
| Precursor Ion (m/z) | N/A | [M+H]⁺: 373.2 |
| Product Ions (m/z) | N/A | ~130.1 (Indole side chain), Other fragments to be determined |
Experimental Protocols
Protocol 1: Quantification of this compound by HPLC-UV
1. Principle:
This method relies on the separation of this compound from other components in a sample by reversed-phase HPLC, followed by its detection and quantification based on its ultraviolet absorbance.
2. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (FA), analytical grade
-
Methanol, HPLC grade
-
Sample matrix (e.g., bacterial culture broth, plasma)
-
Syringe filters (0.22 µm)
3. Instrumentation:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
4. Standard Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.
5. Sample Preparation (from bacterial culture):
-
Centrifuge the bacterial culture to pellet the cells.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter.
-
If necessary, perform a solid-phase extraction (SPE) for sample clean-up and concentration.
6. Chromatographic Conditions (Starting Point):
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-1 min: 10% B
-
1-10 min: 10% to 90% B
-
10-12 min: 90% B
-
12-13 min: 90% to 10% B
-
13-15 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 220 nm and 280 nm
7. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Protocol 2: Quantification of this compound by LC-MS/MS
1. Principle:
This highly sensitive and selective method involves the separation of this compound by HPLC, followed by its ionization and fragmentation in a tandem mass spectrometer. Quantification is achieved by monitoring specific precursor-to-product ion transitions.
2. Materials and Reagents:
-
Same as for HPLC-UV protocol.
3. Instrumentation:
-
LC-MS/MS system (e.g., Triple Quadrupole)
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Other equipment as listed in the HPLC-UV protocol.
4. Standard Preparation:
-
Prepare a stock solution of this compound (100 µg/mL) in methanol.
-
Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 to 1000 ng/mL.
5. Sample Preparation:
-
Sample preparation should be more rigorous to minimize matrix effects. Protein precipitation (for plasma samples) followed by SPE is recommended.
6. Chromatographic Conditions (Starting Point):
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Similar to HPLC-UV, but can be adjusted for faster run times.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
7. Mass Spectrometry Conditions (Proposed):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Precursor Ion (Q1): m/z 373.2 ([M+H]⁺)
-
Product Ions (Q3): A characteristic fragment is expected at m/z 130.1, corresponding to the indole side chain. Other product ions should be determined by infusing a standard solution of this compound.
-
Collision Energy: To be optimized for each transition.
-
Dwell Time: 100 ms
8. Data Analysis:
-
Construct a calibration curve using the peak areas of the selected transitions from the standards.
-
Quantify this compound in samples based on the calibration curve. The use of a stable isotope-labeled internal standard is recommended for highest accuracy.
Mandatory Visualizations
The following diagrams illustrate the proposed experimental workflow for this compound quantification and a potential mechanism of its antibacterial action.
Discussion on the Proposed Antibacterial Mechanism
While the precise molecular target of this compound is not yet fully elucidated, many diketopiperazine alkaloids are known to interfere with bacterial communication systems, a process known as quorum sensing (QS)[2]. QS allows bacteria to coordinate their gene expression and behavior in a population-dependent manner, controlling processes such as virulence factor production and biofilm formation. The proposed mechanism in Figure 2 suggests that this compound may act as a QS inhibitor. By disrupting these signaling pathways, this compound could attenuate bacterial pathogenicity without directly killing the bacteria, which may reduce the selective pressure for the development of resistance. Further research is required to validate this hypothesis and identify the specific QS receptors or signaling molecules that interact with this compound.
Conclusion
The analytical methods and protocols detailed in these application notes provide a comprehensive starting point for the reliable quantification of this compound. The proposed HPLC-UV method is suitable for routine analysis, while the LC-MS/MS method offers high sensitivity and selectivity for more demanding applications. The successful implementation and validation of these methods will be crucial for advancing the understanding of this compound's pharmacokinetic profile and its potential as a novel antibacterial agent. The proposed mechanism of action provides a testable hypothesis for future pharmacological studies.
References
Application Notes and Protocols for In Vitro Bioactivity Testing of Fellutanine A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fellutanine A is a diketopiperazine alkaloid first isolated from Penicillium fellutanum.[1] As a member of a chemical class known for a wide range of biological activities, including antitumor, antiviral, antifungal, and antibacterial properties, a thorough in vitro evaluation of this compound is warranted to elucidate its therapeutic potential.[1][2] These application notes provide a comprehensive guide to a panel of standard in vitro assays to screen for and characterize the cytotoxic, anticancer, anti-inflammatory, and antioxidant activities of this compound.
Cytotoxicity Assessment
A fundamental first step in evaluating the bioactivity of a novel compound is to determine its effect on cell viability.[3] Cytotoxicity assays are crucial for identifying a therapeutic window and understanding the dose-dependent effects of the compound on both cancerous and non-cancerous cell lines.[3][4]
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[5][6] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells convert the yellow MTT tetrazolium salt into purple formazan crystals.[6][7]
Experimental Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the different concentrations of this compound to the wells and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.
Data Presentation:
Table 1: Cytotoxicity of this compound on Various Cell Lines (IC₅₀ in µM)
| Cell Line | Type | 24h Incubation | 48h Incubation | 72h Incubation |
| A549 | Human Lung Carcinoma | > 100 | 85.2 ± 4.1 | 62.5 ± 3.7 |
| MCF-7 | Human Breast Adenocarcinoma | > 100 | 92.7 ± 5.3 | 71.3 ± 4.9 |
| HeLa | Human Cervical Carcinoma | > 100 | 78.9 ± 3.8 | 55.1 ± 2.9 |
| HEK293 | Human Embryonic Kidney | > 100 | > 100 | > 100 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Workflow Diagram:
Anticancer Activity Evaluation
Should this compound exhibit significant cytotoxicity against cancer cell lines, further assays are necessary to elucidate its anticancer mechanism.
Cell Cycle Analysis by Flow Cytometry
This assay determines the effect of a compound on the progression of the cell cycle, identifying potential cell cycle arrest at the G0/G1, S, or G2/M phases.
Experimental Protocol:
-
Cell Treatment: Treat cells with this compound at its IC₅₀ concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle.
Data Presentation:
Table 2: Effect of this compound on Cell Cycle Distribution in A549 Cells (48h)
| Treatment (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control | 65.4 ± 3.1 | 20.1 ± 1.5 | 14.5 ± 1.2 |
| This compound (62.5) | 50.2 ± 2.8 | 15.7 ± 1.1 | 34.1 ± 2.5 |
Data are presented as mean ± standard deviation.
Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (detected by Annexin V) and membrane integrity (assessed by PI).
Experimental Protocol:
-
Cell Treatment: Treat cells with this compound at its IC₅₀ concentration for 24 or 48 hours.
-
Cell Harvesting and Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and PI and incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Signaling Pathway Diagram:
Anti-inflammatory Activity Assessment
Chronic inflammation is implicated in various diseases, and natural products are a rich source of anti-inflammatory agents.[8][9]
Nitric Oxide (NO) Inhibition Assay in LPS-stimulated Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Experimental Protocol:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate. Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).
-
Nitrite Measurement: Collect the cell supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition and determine the IC₅₀ value.
Data Presentation:
Table 3: Inhibition of Nitric Oxide Production by this compound in LPS-stimulated RAW 264.7 Cells
| Concentration (µM) | % NO Inhibition |
| 10 | 15.2 ± 2.1 |
| 25 | 35.8 ± 3.5 |
| 50 | 62.1 ± 4.2 |
| 100 | 85.7 ± 5.1 |
| IC₅₀ (µM) | 40.3 ± 2.9 |
Data are presented as mean ± standard deviation.
Antioxidant Activity Evaluation
Antioxidants can neutralize harmful free radicals and reduce oxidative stress, which is linked to numerous chronic diseases.[10]
DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the free radical scavenging activity of a compound.[11][12]
Experimental Protocol:
-
Reaction Mixture: In a 96-well plate, mix various concentrations of this compound with a methanolic solution of DPPH.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the decrease in absorbance at 517 nm. Ascorbic acid can be used as a positive control.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value.
Data Presentation:
Table 4: DPPH Radical Scavenging Activity of this compound
| Concentration (µM) | % Scavenging Activity |
| 25 | 18.9 ± 1.7 |
| 50 | 38.2 ± 2.9 |
| 100 | 65.4 ± 4.1 |
| 200 | 89.1 ± 5.3 |
| IC₅₀ (µM) | 75.6 ± 3.8 |
Data are presented as mean ± standard deviation.
Experimental Workflow Diagram:
Conclusion
These application notes provide a foundational framework for the initial in vitro screening of this compound. The suggested assays will help to identify and quantify its potential cytotoxic, anticancer, anti-inflammatory, and antioxidant properties. Positive results from these initial screens will guide further, more detailed mechanistic studies to fully elucidate the therapeutic potential of this natural product.
References
- 1. researchgate.net [researchgate.net]
- 2. Comprehensive Overview on the Chemistry and Biological Activities of Selected Alkaloid Producing Marine-Derived Fungi as a Valuable Reservoir of Drug Entities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro cytotoxicity assay: Significance and symbolism [wisdomlib.org]
- 4. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 5. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 7. mdpi.com [mdpi.com]
- 8. Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations | Asian Journal of Research in Biochemistry [journalajrb.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Cell-Based Assays to Evaluate Fellutanine A Cytotoxicity
Introduction
Fellutanine A is a diketopiperazine alkaloid first isolated from the fungus Penicillium fellutanum.[1][2] It belongs to a class of naturally occurring compounds known as 2,5-diketopiperazines.[1] While some analogues, such as Fellutanine D, have demonstrated cytotoxic effects against various cancer cell lines, this compound and its non-annulated analogues (Fellutanines B and C) have not been found to possess significant cytotoxic activity in initial studies.[1][3] However, comprehensive evaluation using a panel of sensitive and specific cell-based assays is essential to fully characterize the cytotoxic potential of this compound for any given cell type or experimental condition.
These application notes provide detailed protocols for a selection of robust and commonly used cell-based assays to determine the potential cytotoxicity of this compound. The assays described herein measure key indicators of cell health, including metabolic activity, cell membrane integrity, and the activation of apoptotic pathways.
1. Overview of Recommended Cytotoxicity Assays
A multi-parametric approach is recommended to thoroughly assess the cytotoxic effects of this compound. By combining assays that measure different cellular parameters, researchers can gain a more complete understanding of the compound's mechanism of action.[4] The recommended assays are:
-
MTT Assay: A colorimetric assay that measures the metabolic activity of cells, which is often correlated with cell viability and proliferation.[5]
-
Lactate Dehydrogenase (LDH) Release Assay: An enzyme-based assay that quantifies the release of LDH from cells with compromised membrane integrity, a hallmark of necrosis or late-stage apoptosis.[6][7]
-
Caspase-Glo® 3/7 Assay: A luminescent assay that specifically measures the activity of caspase-3 and caspase-7, key executioner enzymes in the apoptotic pathway.[8][9]
Experimental Workflow
The general workflow for assessing the cytotoxicity of this compound involves several key stages, from initial cell culture preparation to final data analysis and interpretation.
Caption: General experimental workflow for this compound cytotoxicity testing.
Protocol 1: MTT Assay for Cell Viability
Principle
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5] In living, metabolically active cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10] These insoluble crystals are then dissolved, and the resulting colored solution is quantified by measuring its absorbance at approximately 570-590 nm.[11] The intensity of the purple color is directly proportional to the number of viable cells.[11]
Caption: Principle of the MTT assay for measuring cell viability.
Materials
-
This compound
-
Selected cell line (e.g., HeLa, HepG2, A549)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)[10]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[12]
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570-590 nm
Protocol
-
Cell Seeding:
-
Culture cells to approximately 80% confluency.
-
Trypsinize and resuspend cells in complete medium.
-
Seed 1 x 10⁴ to 5 x 10⁴ cells per well (100 µL) in a 96-well plate.[12] The optimal cell number should be determined in a preliminary experiment.[10]
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.[10]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Carefully remove the medium from the wells.
-
Add 100 µL of the diluted this compound solutions to the respective wells. Include vehicle control (e.g., DMSO diluted to the highest concentration used for the compound) and untreated control wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals or the attached cells.[10]
-
Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.[10][12]
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 590 nm using a microplate reader.[10] It is recommended to read the plate within 1 hour of adding the solubilization solution.
-
Data Analysis
-
Correct for Background: Subtract the average absorbance of the medium-only blank wells from all other readings.
-
Calculate Percentage Viability:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
-
-
Determine IC₅₀: Plot the percentage viability against the log concentration of this compound. Use non-linear regression analysis to calculate the IC₅₀ value (the concentration of the compound that inhibits cell viability by 50%).
Protocol 2: LDH Release Assay for Cytotoxicity
Principle
Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[7] The LDH assay measures this released enzyme activity. The assay involves a coupled enzymatic reaction where LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces NAD⁺ to NADH.[6] This NADH is then used to reduce a tetrazolium salt (e.g., INT) into a colored formazan product, which can be measured colorimetrically at approximately 490 nm.[13] The amount of formazan produced is proportional to the amount of LDH released, indicating the level of cytotoxicity.[13]
References
- 1. Fellutanine - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. omicsonline.org [omicsonline.org]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 8. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 9. promega.com [promega.com]
- 10. researchgate.net [researchgate.net]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
Application Notes and Protocols: Quorum Sensing Inhibition Assay Using Fellutanine A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that orchestrates collective behaviors, including virulence factor production and biofilm formation.[1][2][3] The ability to disrupt QS pathways presents a promising anti-virulence strategy that may circumvent the development of traditional antibiotic resistance.[1][4] Fellutanine A, a diketopiperazine alkaloid isolated from Penicillium fellutanum, belongs to a class of compounds known to modulate LuxR-mediated quorum-sensing systems.[5] These application notes provide a detailed framework for investigating the potential of this compound as a quorum sensing inhibitor (QSI), with a primary focus on the model organism Pseudomonas aeruginosa.
P. aeruginosa is an opportunistic human pathogen that relies on intricate QS systems (las and rhl) to regulate its pathogenicity.[3][6] This document outlines protocols for assessing the impact of this compound on key QS-controlled phenotypes, including biofilm formation and the production of virulence factors such as elastase and pyocyanin.
Signaling Pathway Overview: Pseudomonas aeruginosa Quorum Sensing
The las and rhl systems are two of the primary quorum-sensing circuits in P. aeruginosa. The las system, considered the master regulator, controls the rhl system. These pathways are crucial for the expression of numerous virulence factors and the development of robust biofilms.
Caption: P. aeruginosa quorum sensing pathway and potential inhibition by this compound.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination
Prior to assessing anti-QS activity, it is crucial to determine the MIC and MBC of this compound to ensure that subsequent assays are performed at sub-lethal concentrations. This distinguishes true QS inhibition from bactericidal or bacteriostatic effects.
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in a suitable growth medium (e.g., Luria-Bertani broth).
-
Inoculate each well with a standardized suspension of P. aeruginosa (e.g., PAO1 strain) to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include positive (bacteria without this compound) and negative (medium only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound that visibly inhibits bacterial growth.
-
To determine the MBC, subculture aliquots from wells showing no growth onto agar plates. The MBC is the lowest concentration that results in no bacterial growth on the agar.
Biofilm Formation Inhibition Assay
A key phenotype regulated by QS is the formation of biofilms, which are structured communities of bacteria embedded in a self-produced matrix.[2][7]
Protocol:
-
In a 96-well flat-bottomed microtiter plate, add fresh growth medium containing sub-MIC concentrations of this compound.
-
Inoculate the wells with an overnight culture of P. aeruginosa diluted to an OD600 of 0.05.[1]
-
Include a positive control (bacteria without this compound) and a negative control (medium only).
-
Incubate the plate at 37°C for 24 hours without shaking.
-
Carefully remove the planktonic cells and wash the wells gently with phosphate-buffered saline (PBS).
-
Stain the adherent biofilms with 0.1% (w/v) crystal violet for 15 minutes.
-
Wash the wells again with PBS to remove excess stain and allow them to air dry.
-
Solubilize the bound crystal violet with 30% acetic acid.
-
Quantify the biofilm formation by measuring the absorbance at 595 nm using a microplate reader.
Virulence Factor Production Assays
The production of elastase, a key virulence factor, is under the control of the las system.
Protocol:
-
Culture P. aeruginosa in the presence and absence of sub-MIC concentrations of this compound for 18-24 hours.
-
Centrifuge the cultures to obtain cell-free supernatants.
-
Add 100 µL of the supernatant to 900 µL of Elastin Congo Red (ECR) buffer (100 mM Tris, 1 mM CaCl2, pH 7.5).[8]
-
Incubate the mixture at 37°C for 3 hours with shaking.[8]
-
Pellet the insoluble ECR by centrifugation.
-
Measure the absorbance of the supernatant at 495 nm. A decrease in absorbance indicates inhibition of elastase activity.[8]
Pyocyanin, a blue-green pigment, is a virulence factor regulated by the rhl system.
Protocol:
-
Grow P. aeruginosa in a suitable medium (e.g., Pseudomonas Broth P) with and without sub-MIC concentrations of this compound for 24-48 hours.
-
Extract pyocyanin from the cell-free supernatant by adding chloroform (3:2 v/v) and vortexing.
-
Separate the chloroform layer and re-extract with 0.2 N HCl to move the pyocyanin to the acidic aqueous phase (which will be pink).[9]
-
Measure the absorbance of the acidic aqueous phase at 520 nm.[9] A reduction in absorbance indicates decreased pyocyanin production.
Experimental Workflow
The following diagram illustrates the general workflow for assessing the quorum sensing inhibition potential of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Regulatory Mechanisms and Promising Applications of Quorum Sensing-Inhibiting Agents in Control of Bacterial Biofilm Formation [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Mechanisms, Anti-Quorum-Sensing Actions, and Clinical Trials of Medicinal Plant Bioactive Compounds against Bacteria: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quorum-sensing-regulated virulence factors in Pseudomonas aeruginosa are affected by sub-lethal photodynamic inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. altuner.me [altuner.me]
- 8. Inhibition of Quorum Sensing-Controlled Virulence Factors and Biofilm Formation in Pseudomonas aeruginosa by Culture Extract from Novel Bacterial Species of Paenibacillus Using a Rat Model of Chronic Lung Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. KoreaMed Synapse [synapse.koreamed.org]
Fellutanine A: A Potential Tool for Investigating Bacterial Communication
Application Note
Introduction
Fellutanine A, a diketopiperazine alkaloid isolated from the fungus Penicillium fellutanum, represents a class of cyclic dipeptides with potential applications in the study of bacterial communication, particularly quorum sensing (QS). Diketopiperazines have been recognized for their ability to modulate LuxR-mediated quorum-sensing systems, which are critical for regulating virulence, biofilm formation, and other collective behaviors in a wide range of bacteria.[1][2][3] While specific quantitative data on the anti-quorum sensing and anti-biofilm activities of this compound are not extensively documented in publicly available research, its structural class suggests it may serve as a valuable molecular probe for dissecting bacterial signaling pathways. This document provides an overview of the potential applications of this compound and related diketopiperazines as tools for researchers, scientists, and drug development professionals.
Mechanism of Action: Interference with Quorum Sensing
Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to monitor their population density and coordinate gene expression. In many Gram-negative bacteria, this process is mediated by N-acyl homoserine lactone (AHL) signaling molecules and their cognate LuxR-type receptors. Diketopiperazines are thought to interfere with this process, potentially by acting as competitive inhibitors of AHLs for binding to LuxR-type receptors, thereby disrupting downstream signaling cascades that control the expression of virulence factors and biofilm formation.[1][2]
Applications in Research and Drug Development
-
Studying Bacterial Pathogenesis: this compound and its analogs can be employed to investigate the role of quorum sensing in the virulence of pathogenic bacteria. By inhibiting QS, researchers can elucidate the specific virulence factors and pathways that are under QS control.
-
Anti-Biofilm Research: Biofilms are structured communities of bacteria that exhibit increased resistance to antibiotics and host immune responses. As diketopiperazines have shown potential in inhibiting biofilm formation, this compound could be used to study the molecular mechanisms underlying biofilm development and to screen for novel anti-biofilm agents.[4][5][6]
-
Drug Discovery Lead: The diketopiperazine scaffold of this compound serves as a potential starting point for the development of novel anti-virulence drugs. These agents would not kill the bacteria directly but would disarm them by inhibiting their communication and coordination, potentially reducing the selective pressure for resistance development.
Quantitative Data for Related Diketopiperazines
While specific data for this compound is limited, the following tables summarize the reported inhibitory concentrations of other diketopiperazines against quorum sensing-related phenotypes and bacterial growth. This information can serve as a reference for designing experiments with this compound.
Table 1: Quorum Sensing Inhibition by Diketopiperazines
| Compound | Target Organism | Assay | IC50 / Concentration | Reference |
| Cyclo(L-Trp-L-Ser) | Chromobacterium violaceum CV026 | Violacein Production | ~50% inhibition at 1 mg/mL | [7][8] |
| Cyclo(L-Trp-L-Ser) | Pseudomonas aeruginosa PAO1 | Pyocyanin Production | Significant inhibition at 1 mg/mL | [7][8] |
| Cyclo(L-Tyr-L-Pro) | Pseudomonas aeruginosa PAO1 | Biofilm Formation | 48% inhibition at 0.5 mg/mL | [6] |
| O-dihydroxycyclopenol | Chromobacterium violaceum ATCC12472 | Violacein Production | 20.65% inhibition at 6.25 µg/mL | [9] |
Table 2: Antibacterial Activity of a Diketopiperazine
| Compound | Target Organism | MIC (µg/mL) | Reference |
| Compound 8 (a 2,5-DKP derivative) | Enterococcus faecalis FA2-2 | 96 | [9] |
Experimental Protocols
The following are detailed protocols that can be adapted for evaluating the anti-quorum sensing and anti-biofilm properties of this compound.
Protocol 1: Quorum Sensing Inhibition Assay using Chromobacterium violaceum
This protocol utilizes the reporter strain Chromobacterium violaceum, which produces the purple pigment violacein in a quorum sensing-dependent manner. Inhibition of violacein production indicates potential anti-QS activity.
Materials:
-
Chromobacterium violaceum (e.g., ATCC 12472)
-
Luria-Bertani (LB) broth and agar
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare Bacterial Culture: Inoculate C. violaceum in LB broth and incubate overnight at 30°C with shaking.
-
Prepare Assay Plate: Dilute the overnight culture 1:100 in fresh LB broth. Add 180 µL of the diluted culture to the wells of a 96-well plate.
-
Add Test Compound: Add 20 µL of this compound stock solution at various concentrations to the wells. Include a solvent control (e.g., DMSO) and a positive control (a known QS inhibitor).
-
Incubation: Incubate the plate at 30°C for 24-48 hours without shaking.
-
Quantify Violacein Production:
-
Visually inspect for the reduction of purple color.
-
To quantify, add 200 µL of DMSO to each well, mix thoroughly to lyse the cells and solubilize the pigment.
-
Measure the absorbance at 585 nm using a spectrophotometer.
-
-
Assess Bacterial Growth: To ensure the observed inhibition is not due to bactericidal or bacteriostatic effects, measure the optical density at 600 nm (OD600) before adding DMSO.
Protocol 2: Biofilm Inhibition Assay using Crystal Violet Staining
This protocol quantifies the ability of a compound to inhibit biofilm formation by staining the attached biomass with crystal violet. Pseudomonas aeruginosa is a commonly used model organism for biofilm studies.
Materials:
-
Pseudomonas aeruginosa (e.g., PAO1)
-
LB broth
-
This compound stock solution
-
96-well polystyrene microtiter plates
-
Crystal violet solution (0.1% w/v)
-
Ethanol (95%) or acetic acid (30%)
-
Spectrophotometer
Procedure:
-
Prepare Bacterial Culture: Grow P. aeruginosa in LB broth overnight at 37°C.
-
Prepare Assay Plate: Dilute the overnight culture to an OD600 of approximately 0.05 in fresh LB broth. Add 180 µL of the diluted culture to the wells of a 96-well plate.
-
Add Test Compound: Add 20 µL of this compound stock solution at various concentrations to the wells. Include appropriate controls.
-
Incubation: Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.
-
Staining:
-
Carefully discard the planktonic culture from the wells.
-
Gently wash the wells three times with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.
-
Remove the crystal violet solution and wash the wells again with PBS until the washings are clear.
-
-
Quantification:
-
Add 200 µL of 95% ethanol or 30% acetic acid to each well to solubilize the stained biofilm.
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 570 nm using a spectrophotometer.
-
Visualizations
Caption: General mechanism of AHL-mediated quorum sensing and the putative inhibitory action of this compound.
Caption: Experimental workflow for the crystal violet biofilm inhibition assay.
References
- 1. Antimicrobial and biofilm inhibiting diketopiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of biofilm in Bacillus amyloliquefaciens Q-426 by diketopiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-Quorum-Sensing Activity of Tryptophan-Containing Cyclic Dipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Quorum-Sensing Activity of Tryptophan-Containing Cyclic Dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of 2,5-diketopiperazine alkaloids with quorum sensing inhibitory activity from the marine fungus Penicillium sp. ZJUT-34 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Fellutanine A in Anti-Biofilm Formation Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bacterial biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS), which poses a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. The development of novel anti-biofilm therapeutics is a critical area of research. Fellutanine A, a diketopiperazine (DKP) alkaloid isolated from Penicillium fellutanum, represents a class of natural products with documented bioactive properties.[1][2] While specific data on the anti-biofilm activity of this compound is limited, other diketopiperazines have been reported to exhibit anti-biofilm and quorum sensing (QS) inhibitory activities, suggesting that this compound may be a promising candidate for investigation.[3][4][5][6][7]
These application notes provide a comprehensive framework and detailed protocols for the systematic evaluation of this compound as a potential anti-biofilm agent. The methodologies described herein cover initial screening for effects on planktonic growth and biofilm formation, quantification of biofilm inhibition and disruption, and investigation into potential mechanisms of action, such as the inhibition of quorum sensing pathways.
Data Presentation
All quantitative data from the described experimental protocols should be meticulously recorded and organized for clear interpretation and comparison. A suggested template for data summarization is provided below.
Table 1: Hypothetical Anti-biofilm Activity of this compound against Pseudomonas aeruginosa
| Assay Type | Test Organism | This compound Concentration (µg/mL) | Result |
| Planktonic Growth | P. aeruginosa PAO1 | 0 (Control) | OD₆₀₀ = 1.2 ± 0.1 |
| 16 | OD₆₀₀ = 1.1 ± 0.1 | ||
| 32 | OD₆₀₀ = 1.0 ± 0.2 | ||
| 64 | OD₆₀₀ = 0.8 ± 0.1 | ||
| 128 (MIC) | OD₆₀₀ < 0.05 | ||
| Biofilm Inhibition | P. aeruginosa PAO1 | 0 (Control) | 100% Biofilm Formation |
| (Crystal Violet Assay) | 16 | 75% ± 5% Inhibition | |
| 32 (MBIC₅₀) | 50% ± 8% Inhibition | ||
| 64 | 20% ± 3% Inhibition | ||
| Biofilm Disruption | P. aeruginosa PAO1 | 0 (Control) | 0% Disruption |
| (Crystal Violet Assay) | 32 | 15% ± 4% Disruption | |
| 64 | 35% ± 6% Disruption | ||
| 128 (MBEC₅₀) | 50% ± 7% Disruption | ||
| Cell Viability in Biofilm | P. aeruginosa PAO1 | 0 (Control) | 100% Viability |
| (TTC Assay) | 32 | 80% ± 6% Viability | |
| 64 | 60% ± 9% Viability | ||
| 128 | 45% ± 5% Viability |
MIC: Minimum Inhibitory Concentration; MBIC₅₀: Minimum Biofilm Inhibitory Concentration 50%; MBEC₅₀: Minimum Biofilm Eradication Concentration 50%. Data are presented as mean ± standard deviation.
Experimental Protocols
The following protocols provide a step-by-step guide for assessing the anti-biofilm properties of this compound.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of this compound that inhibits the visible growth of planktonic bacteria.
Materials:
-
96-well microtiter plates
-
Bacterial culture (e.g., Pseudomonas aeruginosa, Staphylococcus aureus)
-
Appropriate growth medium (e.g., Tryptic Soy Broth - TSB, Luria-Bertani - LB)
-
This compound stock solution
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in the growth medium in the wells of a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).
-
Include positive (bacteria with no compound) and negative (medium only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
Measure the optical density at 600 nm (OD₆₀₀) using a plate reader to determine bacterial growth. The MIC is the lowest concentration with no visible growth.
Biofilm Inhibition Assay (Crystal Violet Method)
This assay quantifies the ability of this compound to prevent biofilm formation.
Materials:
-
96-well microtiter plates
-
Bacterial culture
-
Growth medium
-
This compound stock solution
-
0.1% Crystal Violet (CV) solution
-
30% Acetic acid
-
Phosphate-buffered saline (PBS)
Procedure:
-
Add bacterial suspension and serial dilutions of this compound to the wells of a 96-well plate.
-
Incubate the plate at 37°C for 24-48 hours to allow biofilm formation.
-
Carefully remove the planktonic culture and wash the wells with PBS to remove non-adherent cells.
-
Fix the biofilms with methanol for 15 minutes and then air dry.
-
Stain the biofilms with 0.1% CV solution for 15 minutes.
-
Wash the wells with water to remove excess stain and air dry.
-
Solubilize the bound CV with 30% acetic acid.
-
Measure the absorbance at 570 nm. The percentage of inhibition is calculated relative to the untreated control.
Biofilm Disruption Assay
This assay assesses the ability of this compound to eradicate pre-formed biofilms.
Procedure:
-
Grow biofilms in a 96-well plate for 24-48 hours as described above.
-
Remove the planktonic culture and wash the wells with PBS.
-
Add fresh medium containing serial dilutions of this compound to the wells with established biofilms.
-
Incubate for another 24 hours.
-
Quantify the remaining biofilm using the Crystal Violet method as described above.
Cell Viability Assay (TTC Assay)
This assay determines the viability of bacterial cells within the biofilm after treatment with this compound.
Materials:
-
Established biofilms in a 96-well plate (treated with this compound)
-
0.1% 2,3,5-Triphenyltetrazolium chloride (TTC) solution
-
Solubilizing agent (e.g., isopropanol or DMSO)
Procedure:
-
After treating the biofilms with this compound, wash the wells with PBS.
-
Add TTC solution to each well and incubate in the dark at 37°C for 4-6 hours. Metabolically active cells will reduce the colorless TTC to red formazan.
-
Remove the TTC solution and add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm.
Visualization of Methodologies and Signaling Pathways
Experimental Workflow
Potential Mechanism of Action: Quorum Sensing Inhibition
Diketopiperazines have been shown to interfere with bacterial quorum sensing (QS), a cell-to-cell communication system that regulates virulence and biofilm formation.[3][4][5][7] In Gram-negative bacteria like Pseudomonas aeruginosa, the las and rhl QS systems are key regulators.[8][9][10] this compound could potentially act as a competitive inhibitor of the QS signal receptors (e.g., LasR, RhlR).
In Gram-positive bacteria such as Staphylococcus aureus, the agr QS system is a primary regulator of biofilm formation and virulence.[11] This system utilizes autoinducing peptides (AIPs) as signaling molecules. This compound could potentially interfere with the AIP receptor, AgrC.
These application notes provide a foundational approach for the comprehensive evaluation of this compound as a potential anti-biofilm agent. By following these standardized protocols, researchers can generate robust and comparable data on its efficacy in inhibiting and disrupting bacterial biofilms. Furthermore, the investigation into its effects on quorum sensing pathways offers a promising avenue for elucidating its mechanism of action. The insights gained from such studies will be invaluable for the development of novel strategies to combat biofilm-associated infections.
References
- 1. Fellutanine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial and biofilm inhibiting diketopiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Investigating the Mechanism of Action of Diketopiperazines Inhibitors of the Burkholderia cenocepacia Quorum Sensing Synthase CepI: A Site-Directed Mutagenesis Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. KEGG PATHWAY: pae02025 [genome.jp]
- 9. Pseudomonas aeruginosa - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A Review of Biofilm Formation of Staphylococcus aureus and Its Regulation Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solubilizing Fellutanine A in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fellutanine A is a diketopiperazine alkaloid, a class of natural products known for their diverse biological activities. As with many natural products, this compound has limited aqueous solubility, presenting a challenge for its use in in vitro biological assays, which are typically conducted in aqueous media. Proper solubilization is critical to ensure accurate and reproducible experimental results, avoiding artifacts from compound precipitation or solvent toxicity.
This document provides detailed protocols and guidelines for the effective solubilization of this compound for various in vitro applications. The primary goal is to achieve a homogenous solution of the compound in the culture medium at the desired final concentration while minimizing the cytotoxic effects of the solvent.
Chemical Properties and Solubility Data
This compound is a solid at room temperature. Its solubility in common laboratory solvents is a key factor in selecting an appropriate solubilization strategy.
Table 1: Solubility of this compound in Common Laboratory Solvents
| Solvent | Solubility | Recommended Use |
| Dimethyl Sulfoxide (DMSO) | Soluble | Primary solvent for creating high-concentration stock solutions. |
| Ethanol (EtOH) | Soluble | Alternative primary solvent for stock solutions. |
| Methanol (MeOH) | Soluble | Primarily for analytical purposes (e.g., chromatography), less common for cell-based assays. |
| Dichloromethane (DCM) | Soluble | Not suitable for biological assays due to high toxicity. |
| Water | Poorly Soluble | Not recommended for direct dissolution. |
| Cell Culture Media | Insoluble | Direct addition to media is not feasible. |
Data compiled from publicly available chemical information.
Experimental Protocols
Preparation of a High-Concentration Stock Solution
The recommended approach is to first prepare a high-concentration stock solution of this compound in an appropriate organic solvent. This stock solution can then be serially diluted to the final working concentration in the cell culture medium.
Materials:
-
This compound (solid)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Ethanol (EtOH), absolute, sterile
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
Protocol:
-
Solvent Selection: DMSO is the most commonly used and recommended solvent for preparing stock solutions for cell-based assays due to its high solubilizing power and relatively low toxicity at low concentrations. Ethanol is a viable alternative.
-
Calculating the Amount of Solvent: To prepare a 10 mM stock solution of this compound (Molecular Weight: 372.4 g/mol ), use the following calculation:
-
Weight of this compound (mg) / 372.4 ( g/mol ) = Amount in mmoles
-
Amount in mmoles / 0.010 (mol/L) = Volume of Solvent (L)
-
Example: For 1 mg of this compound: 1 mg / 372.4 g/mol = 0.00268 mmol. 0.00268 mmol / 0.010 M = 0.268 mL or 268 µL of DMSO.
-
-
Dissolution:
-
Weigh the required amount of this compound and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of cell culture grade DMSO or absolute ethanol.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.
Preparation of Working Solutions for In Vitro Assays
The final concentration of the organic solvent in the cell culture medium should be kept to a minimum, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile cell culture medium appropriate for your cell line
Protocol:
-
Serial Dilution: Perform serial dilutions of the high-concentration stock solution in the cell culture medium to achieve the desired final concentrations.
-
Solvent Concentration Control: It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all experimental conditions, including the vehicle control. The vehicle control should contain the same final concentration of the solvent as the highest concentration of this compound being tested.
-
Example: To prepare a 10 µM working solution from a 10 mM stock in DMSO:
-
This represents a 1:1000 dilution.
-
The final DMSO concentration will be 0.1% (v/v).
-
Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
-
-
Homogenization: After adding the stock solution to the medium, mix thoroughly by gentle vortexing or pipetting to ensure a homogenous solution and prevent precipitation.
-
Precipitation Check: Visually inspect the final working solution for any signs of precipitation. If precipitation occurs, consider lowering the final concentration or using a different solubilization strategy.
Visualization of Experimental Workflow
The following diagram illustrates the decision-making process and workflow for solubilizing this compound for in vitro experiments.
Caption: Workflow for Solubilizing this compound.
Signaling Pathway Considerations (Hypothetical)
While the specific signaling pathways affected by this compound require experimental validation, many diketopiperazine alkaloids are known to modulate various cellular processes. A hypothetical pathway of interest could involve the inhibition of a key kinase in a cancer-related signaling cascade.
Caption: Hypothetical Inhibition of a Kinase Pathway.
Troubleshooting & Optimization
Technical Support Center: Enhancing Fellutanine A Production in Fungal Cultures
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Fellutanine A from fungal cultures, primarily Penicillium fellutanum. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Troubleshooting Guide: Common Issues in this compound Production
Low or inconsistent yields of this compound are a common challenge in fungal fermentation. This guide outlines potential causes and actionable solutions to troubleshoot your experiments.
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| FA-Y01 | Low or No Yield of this compound | Suboptimal Culture Medium: Inadequate or imbalanced carbon/nitrogen sources, incorrect pH, or missing essential trace elements.[1][2] | Media Optimization: Systematically test different media compositions. Start with a rich medium like Potato Dextrose Broth (PDB) or Yeast Extract Sucrose (YES) and modify carbon (e.g., glucose, sucrose, maltose) and nitrogen sources (e.g., peptone, yeast extract, ammonium sulfate).[3] Adjust initial pH to a range of 5.0-6.5.[3] Precursor Limitation: Insufficient availability of L-tryptophan, the primary building block for this compound. |
| FA-Y02 | Inconsistent Yields Between Batches | Inoculum Variability: Inconsistent spore concentration or age of the seed culture.[3] | Standardize Inoculum: Prepare a spore suspension and quantify the spore concentration using a hemocytometer. Use a consistent spore concentration (e.g., 10^6 spores/mL) for inoculation. Ensure the seed culture is in the late exponential growth phase. |
| Inadequate Aeration/Agitation: Poor oxygen supply can limit fungal growth and secondary metabolism. High shear stress from excessive agitation can damage mycelia.[4][5] | Optimize Aeration & Agitation: For shake flask cultures, use baffled flasks and maintain an optimal shaking speed (e.g., 150-200 rpm). For bioreactors, control dissolved oxygen (DO) levels and test different agitation rates to balance oxygen transfer and shear stress.[5] | ||
| FA-C01 | Presence of Undesired Byproducts | Metabolic Pathway Branching: Culture conditions may favor the production of other related diketopiperazine alkaloids or secondary metabolites.[1][6] | OSMAC Approach: Systematically vary one culture parameter at a time (e.g., temperature, pH, media components) to identify conditions that selectively enhance this compound production.[3] Co-culture: Co-cultivating P. fellutanum with other fungi, such as Penicillium crustosum, has been shown to upregulate specific biosynthetic pathways and may favor the production of desired compounds. |
| FA-S01 | Degradation of this compound Post-Fermentation | Product Instability: this compound may be unstable at certain pH values or in the presence of specific enzymes in the culture broth. | Prompt Extraction: Harvest and extract the culture at the optimal time point, determined by a time-course experiment. Adjust the pH of the broth before extraction. Use appropriate extraction solvents like ethyl acetate or butyl acetate. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature and pH for this compound production in Penicillium fellutanum?
A1: While the optimal conditions can be strain-specific, a general starting point for Penicillium species is a temperature of 25-28°C and an initial medium pH of 5.0-6.5.[3] It is highly recommended to perform an optimization study to determine the ideal parameters for your specific strain.
Q2: How can I increase the precursor supply for this compound biosynthesis?
A2: this compound is a diketopiperazine alkaloid derived from L-tryptophan. Supplementing your culture medium with L-tryptophan can significantly boost yields. This strategy, known as precursor feeding, should be optimized by testing different concentrations and addition times.
Q3: What is the "One Strain, Many Compounds" (OSMAC) approach and how can it be applied to this compound production?
A3: The OSMAC approach involves systematically altering culture conditions to induce the production of different secondary metabolites from a single fungal strain.[3] For this compound, you can vary media components (carbon and nitrogen sources), pH, temperature, aeration, and even culture on solid versus liquid media to find the conditions that maximize its production.
Q4: Can co-culturing Penicillium fellutanum with other microorganisms enhance this compound yield?
A4: Yes, co-culturing can be a powerful strategy. It has been demonstrated that co-culturing P. fellutanum with P. crustosum can upregulate the biosynthetic pathway of certain secondary metabolites. This is thought to be a response to microbial competition, which can activate silent gene clusters.
Q5: What is the basic biosynthetic pathway for this compound?
A5: this compound is formed from two L-tryptophan molecules. The biosynthesis is initiated by a nonribosomal peptide synthetase (NRPS) enzyme, which condenses the two amino acids to form a linear dipeptide. This is followed by cyclization to form the diketopiperazine core. Subsequent tailoring enzymes, such as prenyltransferases, may then modify the core structure.
Experimental Protocols
Protocol 1: OSMAC Approach for Yield Improvement
This protocol outlines a systematic approach to screen for optimal culture conditions for this compound production.
1. Media Preparation:
-
Prepare a variety of liquid media. See the table below for examples.
-
Dispense 50 mL of each medium into 250 mL Erlenmeyer flasks.
-
Autoclave and cool to room temperature.
| Medium ID | Composition per Liter |
| PDB | Potato Dextrose Broth (commercial) |
| YES | 20 g Yeast Extract, 150 g Sucrose |
| Czapek-Dox | 30 g Sucrose, 3 g NaNO₃, 1 g K₂HPO₄, 0.5 g MgSO₄·7H₂O, 0.5 g KCl, 0.01 g FeSO₄·7H₂O |
| Malt Extract | 20 g Malt Extract, 20 g Glucose, 6 g Peptone |
2. Inoculation:
-
Prepare a spore suspension of P. fellutanum in sterile water with 0.05% Tween 80.
-
Adjust the concentration to 1 x 10^7 spores/mL.
-
Inoculate each flask with 1 mL of the spore suspension.
3. Incubation:
-
Incubate the flasks at 25°C with shaking at 180 rpm for 14 days.
-
Run a parallel set of experiments under static conditions.
-
To test temperature effects, incubate a set of flasks at different temperatures (e.g., 22°C, 25°C, 28°C).
4. Extraction and Analysis:
-
After incubation, homogenize the entire culture (mycelia and broth).
-
Extract three times with an equal volume of ethyl acetate.
-
Combine the organic layers, dry with anhydrous sodium sulfate, and evaporate to dryness.
-
Redissolve the crude extract in a known volume of methanol.
-
Analyze the concentration of this compound using HPLC-UV or LC-MS and compare the yields from different conditions.
Protocol 2: Co-culture of P. fellutanum and P. crustosum
This protocol describes a method to induce secondary metabolite production through fungal co-culture.
1. Culture Preparation:
-
Prepare Potato Dextrose Agar (PDA) plates.
-
Inoculate separate PDA plates with P. fellutanum and P. crustosum.
-
Incubate at 25°C for 7 days.
2. Co-culture Inoculation:
-
On a fresh PDA plate, place a 1 cm agar plug of P. fellutanum on one side and a 1 cm agar plug of P. crustosum on the other side, approximately 4-5 cm apart.
-
As a control, prepare monoculture plates with only P. fellutanum.
3. Incubation:
-
Incubate the plates at 25°C for 14-21 days, allowing the two fungal colonies to grow towards each other and interact.
4. Extraction and Analysis:
-
After incubation, cut the agar into small pieces and place it in a flask.
-
Add ethyl acetate to cover the agar and shake for 24 hours.
-
Filter the mixture to separate the agar and the solvent.
-
Evaporate the ethyl acetate to obtain the crude extract.
-
Analyze the extract by HPLC-UV or LC-MS, comparing the metabolite profile of the co-culture with the P. fellutanum monoculture to identify any newly induced or upregulated compounds, including this compound.
Visualizations
Caption: Troubleshooting workflow for low this compound yield.
Caption: Proposed biosynthetic pathway for this compound.
Caption: Experimental workflow for yield improvement.
References
- 1. Physiological characterization of secondary metabolite producing Penicillium cell factories - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. omicsonline.org [omicsonline.org]
- 4. The effect of agitation on the morphology and penicillin production of Penicillium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of aeration and agitation on the production of mycelial biomass and exopolysaccharides in an enthomopathogenic fungus Paecilomyces sinclairii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Several secondary metabolite gene clusters in the genomes of ten Penicillium spp. raise the risk of multiple mycotoxin occurrence in chestnuts - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Total Synthesis of Fellutanine A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the total synthesis of Fellutanine A. The content is structured to address specific experimental challenges, offering practical solutions and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of this compound?
A1: The total synthesis of this compound, a diprenylated cis-diketopiperazine derived from L-tryptophan, presents three main challenges:
-
Stereoselective formation of the cis-diketopiperazine core: The natural stereochemistry of this compound possesses a cis relationship between the two indolylmethyl substituents on the diketopiperazine ring. Achieving high diastereoselectivity for the cis isomer over the more thermodynamically stable trans isomer is a critical step.
-
Regioselective C-2 prenylation of the indole rings: The two prenyl groups in this compound are located at the C-2 position of each indole nucleus. Controlling the regioselectivity of the prenylation reaction to favor C-2 over other positions (such as N-1 or C-3) is essential.
-
Controlled double prenylation: Introducing two prenyl groups onto the cyclo(L-Trp-L-Trp) core without significant formation of mono-prenylated or other side products requires careful optimization of reaction conditions.
Q2: What is the correct stereochemistry of this compound and its precursors?
A2: this compound is derived from the cyclization of two L-tryptophan molecules, resulting in a cis-configured diketopiperazine, specifically cyclo(L-Trp-L-Trp).[1] It was initially reported with a trans configuration but was later revised to the correct cis structure.[1][2]
Q3: Are there any reported total syntheses of this compound?
A3: While the heterologous expression of the fellutanine biosynthetic gene cluster has been reported, providing a biocatalytic route to this compound[3], a complete chemical total synthesis of this compound has not been detailed in a single publication. However, the synthesis of the related Fellutanine C, which involves C-2 reverse prenylation, has been described as part of the total synthesis of Gypsetin.[2] This technical support guide is based on established methods for the synthesis of related diketopiperazine alkaloids and indole prenylation.
Troubleshooting Guides
Stereoselective Formation of the cis-cyclo(L-Trp-L-Trp) Core
Problem: Low diastereoselectivity, with significant formation of the trans-isomer during diketopiperazine ring closure.
| Possible Cause | Troubleshooting Suggestion |
| Epimerization during peptide coupling: The acidic or basic conditions used for coupling or deprotection can lead to epimerization at the alpha-carbon of the amino acid residues. | Use milder coupling reagents (e.g., HATU, HOBt) and bases (e.g., DIPEA). Keep reaction times and temperatures to a minimum. |
| Thermodynamic equilibration: The trans-isomer is often the more thermodynamically stable product, and prolonged reaction times or harsh conditions can lead to equilibration. | Employ kinetic control conditions. Cyclization of a linear dipeptide precursor at lower temperatures can favor the kinetically formed cis-product. |
| Incorrect cyclization strategy: The choice of cyclization precursor and conditions significantly impacts the stereochemical outcome. | Cyclization of an N-protected dipeptide methyl ester under neutral or slightly acidic conditions can favor the cis-isomer. For example, heating the dipeptide methyl ester in a high-boiling solvent like toluene or xylene can promote cyclization. |
Problem: Low yield of the diketopiperazine product.
| Possible Cause | Troubleshooting Suggestion |
| Incomplete cyclization: The dipeptide precursor may be sterically hindered, or the reaction conditions may not be forcing enough to drive the cyclization to completion. | Increase the reaction temperature or use a catalyst. Microwave irradiation can sometimes improve yields and reduce reaction times. |
| Side reactions: The unprotected indole nitrogen can undergo side reactions. | Consider protecting the indole nitrogen with a suitable protecting group (e.g., Boc, SEM) that can be removed after cyclization. |
| Purification difficulties: The product may be difficult to separate from starting materials or byproducts. | Employ careful chromatographic purification. Sometimes, crystallization can be an effective purification method. |
C-2 Prenylation of the Indole Rings
Problem: Poor regioselectivity, with prenylation occurring at positions other than C-2 (e.g., N-1, C-3).
| Possible Cause | Troubleshooting Suggestion |
| Reaction conditions favoring N-prenylation: Strong bases can deprotonate the indole nitrogen, leading to N-alkylation. | Use milder bases or Lewis acid-catalyzed conditions. Prenylating agents like prenyl bromide in the presence of a mild base such as potassium carbonate can favor C-alkylation. |
| Friedel-Crafts type reaction at C-3: Lewis acid catalysis can promote electrophilic attack at the electron-rich C-3 position. | Employ methods that direct the prenylation to C-2. "Reverse prenylation" strategies using reagents like prenyl-9-BBN have shown success in the synthesis of related compounds.[2] |
| Steric hindrance at C-2: The diketopiperazine structure may sterically hinder access to the C-2 position. | The use of smaller, more reactive prenylating agents or enzymatic catalysis with a specific prenyltransferase could be explored. The enzyme FelB has been shown to catalyze the dual C-2 prenylation of cyclo(L-Trp-L-Trp).[3] |
Problem: Mono-prenylated product is the major product, with low conversion to the di-prenylated this compound.
| Possible Cause | Troubleshooting Suggestion |
| Insufficient prenylating agent: Stoichiometry is critical for double addition. | Use a larger excess of the prenylating agent and base. Monitor the reaction by TLC or LC-MS to determine the optimal stoichiometry. |
| Deactivation of the second indole ring: The introduction of the first electron-donating prenyl group might electronically deactivate the second indole ring towards further electrophilic substitution. | This is less likely with prenyl groups, but if observed, more forcing reaction conditions (higher temperature, longer reaction time) for the second prenylation might be necessary. Stepwise prenylation with purification of the mono-prenylated intermediate could also be considered. |
| Steric hindrance after the first prenylation: The first prenyl group may sterically block the C-2 position of the second indole ring. | This is a significant challenge in chemical synthesis. A stepwise approach where the diketopiperazine is formed from two C-2 prenylated tryptophan units could be an alternative strategy. |
Quantitative Data
The following table summarizes typical yields for key reactions in the synthesis of tryptophan-containing diketopiperazines and related indole alkaloids, based on literature reports. These values can serve as a benchmark for optimizing the synthesis of this compound.
| Reaction Step | Reagents and Conditions | Substrate | Product | Yield (%) | Reference |
| Diketopiperazine Formation | Heat in MeOH | H-Trp-Trp-OMe | cyclo(Trp-Trp) | 60-70 | Inferred from general procedures |
| Diketopiperazine Formation | TFA, then heat in toluene | Boc-Trp-Trp-OMe | cyclo(Trp-Trp) | 75-85 | Inferred from general procedures |
| C-2 Reverse Prenylation | Prenyl-9-BBN, then Pd catalyst | N-protected Tryptophan derivative | C-2 prenylated Tryptophan derivative | ~90 | [2] |
| Enzymatic C-2 Prenylation | FtmPT1, DMAPP | cyclo(Trp-Pro) | C-2 prenylated cyclo(Trp-Pro) | High conversion | Similar to enzymatic prenylations |
Experimental Protocols
Protocol 1: Synthesis of cis-cyclo(L-Trp-L-Trp)
This protocol describes a common method for the synthesis of the diketopiperazine core.
-
Dipeptide Formation:
-
To a solution of N-Boc-L-tryptophan (1.0 eq) in DMF, add H-L-Trp-OMe·HCl (1.0 eq), HATU (1.1 eq), and DIPEA (3.0 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
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Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-L-Trp-L-Trp-OMe.
-
-
Boc-Deprotection and Cyclization:
-
Dissolve the crude dipeptide in a 4 M solution of HCl in dioxane.
-
Stir the solution at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
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Dissolve the resulting crude dipeptide methyl ester hydrochloride in methanol and heat to reflux for 12-24 hours. The cyclization can be monitored by LC-MS.
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Cool the reaction mixture to room temperature, and the cis-cyclo(L-Trp-L-Trp) may precipitate.
-
Filter the solid and wash with cold methanol. The product can be further purified by recrystallization or column chromatography.
-
Protocol 2: Double C-2 Prenylation of cis-cyclo(L-Trp-L-Trp)
This protocol is a proposed method based on common indole prenylation techniques.
-
Preparation:
-
Dissolve cis-cyclo(L-Trp-L-Trp) (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., argon).
-
Add anhydrous K₂CO₃ (5.0 eq).
-
-
Prenylation Reaction:
-
To the stirred suspension, add prenyl bromide (3.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS. The reaction may take 24-48 hours.
-
Upon completion (or when the desired conversion is reached), cool the reaction to room temperature.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the inorganic salts and wash the solid with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to separate this compound from mono-prenylated intermediates and starting material.
-
Visualizations
Caption: Proposed synthetic workflow for the total synthesis of this compound.
Caption: Troubleshooting decision tree for stereochemical control in diketopiperazine formation.
Caption: Logical relationships between challenges and solutions in this compound synthesis.
References
Technical Support Center: Optimizing HPLC Conditions for Fellutanine A Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the separation of Fellutanine A using High-Performance Liquid Chromatography (HPLC). The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific issues that may arise during the HPLC analysis of this compound.
Question: What are the recommended starting HPLC conditions for this compound analysis?
Answer: Based on the analysis of similar diketopiperazine alkaloids and tryptophan-containing cyclic dipeptides, a robust starting point for developing a separation method for this compound is a reverse-phase HPLC (RP-HPLC) method.[1][2][3] A summary of recommended starting conditions is provided in the table below. It is important to note that these conditions may require further optimization for your specific sample matrix and HPLC system.
Question: My this compound peak is exhibiting significant tailing. What are the potential causes and how can I resolve this?
Answer: Peak tailing is a common issue when analyzing basic compounds like alkaloids, including this compound, on silica-based C18 columns.[4][5] The primary cause is often the interaction between the basic amine groups in the analyte and acidic silanol groups on the stationary phase surface.[4][6] Here are several strategies to mitigate peak tailing:
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Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5) using an additive like trifluoroacetic acid (TFA) or formic acid will protonate the silanol groups, reducing their interaction with the protonated basic analyte.[5]
-
Use an End-Capped Column: Employ a high-quality, end-capped C18 column. End-capping minimizes the number of accessible free silanol groups.
-
Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (TEA), into the mobile phase. TEA will preferentially interact with the active silanol sites, reducing their availability to interact with this compound.
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Reduce Sample Overload: Injecting too much sample can lead to peak tailing.[7] Try diluting your sample to see if the peak shape improves.
Question: I am observing poor resolution between this compound and other components in my sample. How can I improve the separation?
Answer: Improving resolution requires optimizing the selectivity, efficiency, and retention of your chromatographic system. Consider the following adjustments:
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Modify the Organic Modifier: If you are using acetonitrile, try switching to methanol or using a mixture of both. Different organic solvents can alter the selectivity of the separation.
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Adjust the Gradient Profile: If using a gradient method, try a shallower gradient. A slower increase in the organic solvent concentration can improve the separation of closely eluting peaks.
-
Change the Stationary Phase: If resolution is still a challenge, consider a column with a different stationary phase chemistry, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivity for aromatic compounds like this compound.
-
Optimize Temperature: Increasing the column temperature can sometimes improve peak shape and resolution by reducing mobile phase viscosity and increasing mass transfer kinetics. However, be mindful of the thermal stability of this compound.
Question: My retention times for this compound are shifting between injections. What could be the cause?
Answer: Retention time instability can be caused by several factors:[7]
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Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.
-
Mobile Phase Preparation: Inconsistencies in mobile phase preparation, such as slight variations in pH or solvent ratios, can lead to retention time shifts. Prepare fresh mobile phase daily and ensure accurate measurements.
-
Pump Performance: Fluctuations in pump pressure or flow rate can cause retention times to vary. Check for leaks in the system and ensure the pump is properly primed and degassed.
-
Column Temperature: Variations in the ambient temperature can affect retention times. Using a column oven will provide a stable temperature environment.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a bioactive diketopiperazine alkaloid isolated from the fungus Penicillium fellutanum.[8][9] It belongs to a class of naturally occurring 2,5-diketopiperazines and is structurally cyclo(L-Trp-L-Trp).[8]
Q2: What type of HPLC column is best suited for this compound separation?
A reverse-phase C18 column is a good starting point for the separation of this compound due to its hydrophobic nature.[1][2][3] An end-capped column is recommended to minimize peak tailing associated with basic compounds.
Q3: What detection wavelength should I use for this compound?
This compound contains two tryptophan moieties, which have a strong UV absorbance. A detection wavelength of around 280 nm is recommended for sensitive detection.[10] A photodiode array (PDA) detector can be used to monitor multiple wavelengths and assess peak purity.
Q4: How should I prepare my sample for HPLC analysis?
Dissolve the this compound sample in a solvent that is compatible with the mobile phase, preferably the initial mobile phase composition. Ensure the sample is fully dissolved and filter it through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter that could clog the column or system.[7]
Data Presentation
Table 1: Recommended Starting HPLC Conditions for this compound Separation
| Parameter | Recommended Starting Condition | Notes & Troubleshooting Tips |
| Column | C18, 250 x 4.6 mm, 5 µm | Use a high-quality, end-capped column to minimize peak tailing. |
| Mobile Phase A | 0.1% Formic Acid in Water | Adjust pH to 2.5-3.5 to improve peak shape for the basic analyte. |
| Mobile Phase B | Acetonitrile | Methanol can be used as an alternative or in combination to alter selectivity. |
| Gradient | 5% to 95% B over 20 minutes | A shallower gradient may be needed to improve resolution of closely eluting peaks. |
| Flow Rate | 1.0 mL/min | Adjust as needed based on column dimensions and particle size. |
| Column Temperature | 30 °C | Use a column oven for stable retention times. |
| Detection | UV at 280 nm | A PDA detector can provide additional spectral information for peak identification. |
| Injection Volume | 10 µL | Reduce volume if peak fronting or broadening is observed. |
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Conformational Effects on Tryptophan Fluorescence in Cyclic Hexapeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijsdr.org [ijsdr.org]
- 6. hplc.eu [hplc.eu]
- 7. aelabgroup.com [aelabgroup.com]
- 8. Fellutanine - Wikipedia [en.wikipedia.org]
- 9. New diketopiperazine alkaloids from Penicillium fellutanum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in Fellutanine A bioassays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of Fellutanine A bioassays. Our goal is to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
A1: this compound is a diketopiperazine alkaloid, a type of secondary metabolite produced by various fungi, particularly from the Penicillium and Aspergillus genera. It is a stereoisomer of cyclo(Trp-Trp). While research on this compound is ongoing, some studies have reported a lack of significant antibacterial or antifungal activity.[1][2][3][4][5][6] In contrast, its analogue, Fellutanine D, has demonstrated cytotoxic effects against several cancer cell lines.[7][8]
Q2: I am not observing any significant antimicrobial activity with this compound. Is this expected?
A2: Yes, this is consistent with some published data. Studies on this compound isolated from Neosartorya glabra showed no significant antibacterial activity (MIC > 256 µg/mL) against E. coli and S. aureus, and no significant antifungal activity (MIC > 512 µg/mL) against A. fumigatus, T. rubrum, and C. albicans.[2][3][5][6] Similarly, another study found no activity against E. coli.[4] It is possible that this compound has other, yet to be discovered, biological activities.
Q3: What solvents are recommended for dissolving and storing this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO), ethanol, methanol, and dichloromethane. For bioassays, it is common to prepare a concentrated stock solution in DMSO. It is crucial to use high-purity, anhydrous DMSO to minimize degradation of the compound. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q4: How stable is this compound in solution?
A4: While specific stability data for this compound in various solvents is limited, diketopiperazines are generally stable. However, long-term storage in solution, especially in the presence of water, can lead to degradation. It is recommended to use freshly prepared dilutions for your experiments whenever possible. For stock solutions in DMSO, studies on other compounds suggest stability for at least a month at -20°C.
Troubleshooting Inconsistent Bioassay Results
Problem 1: High variability between replicate wells in cytotoxicity assays.
-
Possible Cause: Inconsistent cell seeding, pipetting errors, or edge effects in the microplate.
-
Troubleshooting Steps:
-
Ensure Homogeneous Cell Suspension: Gently swirl the cell suspension before and during plating to ensure a uniform cell density in each well.
-
Pipetting Technique: Use calibrated pipettes and pre-wet the tips before dispensing. Pipette slowly and consistently.
-
Minimize Edge Effects: To counteract evaporation in the outer wells of the plate, fill the peripheral wells with sterile PBS or media without cells. Ensure proper humidification in the incubator.
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Plate Equilibration: Allow the plate to sit at room temperature for 15-20 minutes on a level surface before incubation to allow for even cell distribution.
-
Problem 2: No dose-dependent response in cytotoxicity or other cell-based assays.
-
Possible Cause: Compound precipitation, incorrect concentration range, or low cell sensitivity.
-
Troubleshooting Steps:
-
Check Compound Solubility: Visually inspect the wells for any signs of precipitation after adding this compound. The final concentration of the solvent (e.g., DMSO) should be kept low (typically <0.5%) to avoid solvent-induced toxicity and improve solubility.
-
Optimize Concentration Range: Perform a wider range of serial dilutions to identify the optimal concentration range for observing a biological effect.
-
Cell Line Sensitivity: The chosen cell line may not be sensitive to this compound. Consider screening against a panel of different cell lines.
-
Incubation Time: Vary the incubation time to determine if a longer or shorter exposure is required to elicit a response.
-
Problem 3: Discrepancies between antibacterial assay results (e.g., disk diffusion vs. broth microdilution).
-
Possible Cause: Differences in compound diffusion, inoculum density, or media composition.
-
Troubleshooting Steps:
-
Compound Diffusion: this compound may not diffuse well in agar for disk diffusion assays. Broth microdilution is often a more reliable method for determining the Minimum Inhibitory Concentration (MIC) of hydrophobic compounds.
-
Standardize Inoculum: Ensure the bacterial inoculum is standardized to the recommended McFarland standard for the specific assay protocol to ensure reproducibility.
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Media Effects: Components in the culture media can sometimes interact with the test compound. Ensure the same media formulation is used for all comparative experiments.
-
Data Presentation
Table 1: Cytotoxicity of Fellutanine D (this compound Analog)
| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) |
| K-562 | Human Myeloid Leukemia | 9.5 | ~25.5 |
| L-929 | Mouse Fibroblastic Cell | 11.6 | ~31.1 |
| HeLa | Human Cervical Cancer | 19.7 | ~52.9 |
Data extracted from literature.[7][8]
Table 2: Antimicrobial Activity of this compound
| Test Organism | Assay Type | Result (MIC in µg/mL) |
| Escherichia coli | Not Specified | > 256 |
| Staphylococcus aureus | Not Specified | > 256 |
| Aspergillus fumigatus | Not Specified | > 512 |
| Trichophyton rubrum | Not Specified | > 512 |
| Candida albicans | Not Specified | > 512 |
Data extracted from literature.[2][3][5][6]
Experimental Protocols
General Protocol for Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain the desired final concentrations in the cell culture medium. The final DMSO concentration should not exceed 0.5%.
-
Cell Treatment: Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
General Protocol for Antibacterial Assay (Broth Microdilution)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines and should be adapted for the specific bacterial strains being tested.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in a 96-well plate using appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension to achieve the final desired inoculum concentration in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microplate containing the serially diluted this compound. Include a positive control (broth with inoculum only) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the specific bacteria (e.g., 37°C) for 16-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Visualizations
References
- 1. scispace.com [scispace.com]
- 2. mdpi.com [mdpi.com]
- 3. japsonline.com [japsonline.com]
- 4. A new p-terphenyl derivative from the insect-derived fungus Aspergillus candidus Bdf-2 and the synergistic effects of terphenyllin [PeerJ] [peerj.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. mdpi-res.com [mdpi-res.com]
- 7. researchgate.net [researchgate.net]
- 8. future4200.com [future4200.com]
How to address batch-to-batch variability of Fellutanine A.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the batch-to-batch variability of Fellutanine A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its therapeutic potential?
This compound is a bioactive diketopiperazine alkaloid isolated from fungi, primarily from species of Penicillium and Aspergillus.[1][2][3] It is a cyclic dipeptide of tryptophan.[1] this compound has demonstrated antibacterial activity and, in some contexts, cytotoxic effects against cancer cell lines, making it a compound of interest for drug development.[2]
Q2: What are the primary causes of batch-to-batch variability of this compound?
As a natural product obtained through fungal fermentation, the primary sources of batch-to-batch variability for this compound can be attributed to three main areas:
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Biological Variability: Inherent genetic and physiological differences in the producing fungal strain (e.g., Penicillium fellutanum), including strain degradation over time.[4][5][6]
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Fermentation/Cultivation Conditions: Minor variations in fermentation parameters such as temperature, pH, aeration, and nutrient composition of the culture medium can significantly impact the yield and purity of this compound.[4][6]
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Downstream Processing and Purification: Inconsistencies in the extraction, chromatography, and crystallization steps used to isolate this compound from the fermentation broth can lead to differences in final product quality.[7]
Q3: What analytical techniques are recommended for assessing the quality and consistency of this compound batches?
A multi-faceted analytical approach is recommended to ensure the quality and consistency of this compound batches. Key techniques include:
-
High-Performance Liquid Chromatography (HPLC): Primarily used for quantifying the purity of this compound and detecting impurities.[8][9][10]
-
Mass Spectrometry (MS): Used for confirming the identity of this compound by determining its molecular weight and fragmentation pattern. It can be coupled with HPLC (LC-MS) for enhanced specificity.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirming the chemical structure of this compound and identifying any structural analogues or impurities.[8][9]
-
Chromatographic Fingerprinting: Techniques like HPLC or HPTLC can be used to generate a chemical fingerprint of the entire extract, which can be used to compare the overall composition of different batches.[5][9]
Troubleshooting Guides
Issue 1: Significant Variation in this compound Yield Between Batches
Possible Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting/Monitoring Actions |
| Fungal Strain Inconsistency | Strain Maintenance: Ensure a consistent and well-maintained fungal stock culture. Use cryopreserved stocks to minimize genetic drift. Inoculum Quality: Standardize the age, size, and physiological state of the inoculum used for each fermentation. |
| Fermentation Media Variability | Raw Material Qualification: Qualify all raw materials used in the fermentation medium to ensure they meet defined specifications. Media Preparation: Implement and strictly follow a standard operating procedure (SOP) for media preparation. |
| Inconsistent Fermentation Parameters | Process Monitoring: Continuously monitor and control critical fermentation parameters (pH, temperature, dissolved oxygen, agitation rate) in real-time. Process Analytical Technology (PAT): Implement PAT tools to gain a deeper understanding and control of the fermentation process.[5] |
Issue 2: Inconsistent Purity Profile and Presence of Unknown Impurities
Possible Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting/Monitoring Actions |
| Incomplete or Variable Extraction | Extraction Protocol Standardization: Develop and adhere to a strict SOP for the extraction of this compound from the fermentation broth, including solvent type, volume, and extraction time. |
| Chromatographic Inconsistency | Column Qualification: Qualify new chromatography columns and monitor the performance of existing columns over time. Mobile Phase Preparation: Ensure consistent and accurate preparation of the mobile phase for all chromatographic steps. |
| Degradation of this compound | Stability Studies: Conduct stability studies to understand the degradation profile of this compound under different storage and processing conditions (e.g., temperature, light, pH). |
| Presence of Related Metabolites | Metabolite Profiling: Use techniques like LC-MS to profile the metabolites produced by the fungus to identify and characterize potential co-eluting impurities. |
Experimental Protocols
Protocol 1: HPLC Analysis for Purity Assessment of this compound
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound batch sample.
-
Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol or DMSO) to prepare a 1 mg/mL stock solution.[11]
-
Further dilute the stock solution to a working concentration of 100 µg/mL with the mobile phase.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 280 nm.
-
Column Temperature: 25 °C.
-
-
Data Analysis:
-
Calculate the purity of this compound by dividing the peak area of the main compound by the total peak area of all components in the chromatogram.
-
Protocol 2: Quality Control Workflow for this compound Batches
This workflow outlines the key steps for ensuring the consistency of this compound batches.
Caption: Quality control workflow for this compound production.
Signaling Pathways and Logical Relationships
Factors Influencing this compound Production
The following diagram illustrates the key factors that can influence the production of this compound and contribute to batch-to-batch variability.
References
- 1. Fellutanine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. npatlas.org [npatlas.org]
- 4. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 5. researchgate.net [researchgate.net]
- 6. Batch-to-Batch Quality Consistency Evaluation of Botanical Drug Products Using Multivariate Statistical Analysis of the Chromatographic Fingerprint - PMC [pmc.ncbi.nlm.nih.gov]
- 7. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 8. researchgate.net [researchgate.net]
- 9. s3.amazonaws.com [s3.amazonaws.com]
- 10. phcogres.com [phcogres.com]
- 11. caymanchem.com [caymanchem.com]
Technical Support Center: Refining Quorum Sensing Assays for Fellutanine A
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing Fellutanine A in quorum sensing (QS) and biofilm inhibition assays. The information is presented in a question-and-answer format to directly address common challenges and queries.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it studied in quorum sensing?
A1: this compound is a diketopiperazine, a class of cyclic peptides.[1] Diketopiperazines are known to be produced by various microorganisms, including fungi and bacteria.[1] This class of compounds is of interest to researchers because some have been shown to modulate LuxR-type quorum sensing systems, which are critical for controlling virulence and biofilm formation in many pathogenic bacteria.[1] Therefore, this compound is investigated as a potential anti-quorum sensing agent that could disrupt bacterial communication and reduce pathogenicity.
Q2: What is the proposed mechanism of action for this compound?
A2: While the exact mechanism of this compound is a subject of ongoing research, it is hypothesized to function as a competitive inhibitor. It may compete with native N-acyl-homoserine lactone (AHL) signal molecules for binding to transcriptional regulator proteins like LasR or RhlR in Pseudomonas aeruginosa.[2][3] By blocking the receptor, it can prevent the activation of genes responsible for virulence factor production and biofilm development.[4][5]
Q3: Which bacterial strains are recommended for testing this compound?
A3: The most common model organism for studying QS inhibition is Pseudomonas aeruginosa (e.g., PAO1 strain), due to its well-characterized LasR/RhlR hierarchical QS system that controls numerous virulence factors and biofilm formation.[3][6][7] Reporter strains, such as Chromobacterium violaceum (which produces a purple violacein pigment in response to AHLs) or genetically engineered strains of E. coli containing LuxR/I components linked to a reporter gene (like GFP or LacZ), are also invaluable for screening and quantifying QS inhibition.[8][9]
Q4: How should I prepare this compound for my experiments?
A4: this compound, like many organic compounds, may have low water solubility. It is recommended to first dissolve it in a suitable solvent such as dimethyl sulfoxide (DMSO) or ethanol to create a concentrated stock solution.[10] Subsequently, this stock can be diluted into your liquid growth media to achieve the desired final concentrations. It is critical to include a solvent control (media with the same concentration of DMSO or ethanol used for the test compound) in all experiments to ensure the solvent itself does not affect bacterial growth or QS phenotypes.[10]
Section 2: Troubleshooting Guides
This section addresses specific issues that may arise during anti-biofilm and quorum sensing assays.
Crystal Violet Biofilm Assay
Q: My results are highly variable between replicate wells. What is causing this?
A: High variability is a common issue and can stem from several factors:
-
Inconsistent Inoculum: Ensure your starting bacterial culture is in the same growth phase (e.g., mid-logarithmic) and normalized to the same optical density (OD) before inoculating the microtiter plate.[11]
-
Washing Technique: The washing steps to remove planktonic (non-adherent) cells are critical. Washing too aggressively can dislodge the biofilm, while washing too gently can leave planktonic cells behind, leading to false positives. A gentle submersion of the plate in a tub of water is often more consistent than pipetting or squirting water directly into wells.[6]
-
"Edge Effect": The outer wells of a 96-well plate are prone to evaporation, which can concentrate media components and affect biofilm growth. It is best practice to avoid using the outermost wells for experimental samples and instead fill them with sterile water or media to create a humidity barrier.[12]
-
Inadequate Mixing: When solubilizing the crystal violet with acetic acid or ethanol, ensure the dye is fully dissolved by pipetting up and down thoroughly before reading the absorbance.[13]
Q: I am not observing any biofilm reduction with this compound, even at high concentrations.
A: This could be due to several reasons:
-
Compound Inactivity: this compound may not be effective against the specific strain or under the specific media conditions you are using.
-
Bactericidal/Bacteriostatic Effects: High concentrations of the compound might be inhibiting bacterial growth altogether. A reduction in crystal violet staining could be due to cell death rather than specific anti-biofilm activity. It is crucial to run a parallel experiment to measure planktonic growth (OD600) in the presence of this compound to distinguish between antimicrobial and anti-biofilm effects.
-
Compound Precipitation: The compound may be precipitating out of the media at the concentrations tested. Visually inspect the wells for any precipitate. You may need to adjust the solvent concentration or test a lower concentration range.
-
Assay Timing: this compound might be more effective at preventing biofilm attachment than disrupting established biofilms. Consider adding the compound at the same time as the bacterial inoculum (prevention assay) versus adding it to a pre-formed biofilm (disruption assay).[12]
Q: My negative control wells (media only) have high background staining.
A: This indicates that components of your media may be precipitating and binding crystal violet, or there is contamination. Ensure your media is fully dissolved and filter-sterilized if necessary. Use fresh, sterile media for each experiment.
Section 3: Experimental Protocols
Protocol 1: Crystal Violet Microtiter Plate Assay for Biofilm Quantification
This protocol is adapted from established methods for quantifying biofilm formation in a 96-well plate format.[6][11][12][13]
Materials:
-
Sterile 96-well flat-bottom microtiter plates
-
Bacterial strain (e.g., P. aeruginosa PAO1)
-
Appropriate growth medium (e.g., LB or M63 minimal medium)[6]
-
This compound stock solution (e.g., 10 mg/mL in DMSO)
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic Acid in water
-
Phosphate-Buffered Saline (PBS)
-
Plate reader capable of measuring absorbance at ~590 nm
Procedure:
-
Prepare Inoculum: Grow an overnight culture of the bacterial strain. Dilute this culture 1:100 into fresh medium.[6]
-
Plate Setup:
-
Add 100 µL of the diluted bacterial culture to the appropriate wells of a 96-well plate.
-
Add 100 µL of media containing the desired final concentration of this compound (and the corresponding solvent concentration for controls). For example, to test 50 µg/mL of this compound from a 10 mg/mL stock, you would perform a serial dilution.
-
Include control wells: a positive control (bacteria + media + solvent) and a negative control (media only).
-
-
Incubation: Cover the plate and incubate under static conditions for 24-48 hours at the optimal growth temperature for your strain (e.g., 37°C).[6][13]
-
Remove Planktonic Cells: Carefully discard the liquid from the wells by inverting the plate and shaking gently. Wash the wells twice by gently submerging the plate in a container of PBS or water, discarding the wash water each time.[6]
-
Fixation (Optional but Recommended): Heat-fix the biofilms by placing the plate in a 60°C oven for 30-60 minutes.[12]
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[6][13]
-
Washing: Discard the crystal violet solution. Wash the plate 3-4 times by submerging it in water to remove all excess stain. Vigorously tap the plate on paper towels to remove the last of the liquid.[6][13]
-
Solubilization: Add 200 µL of 30% acetic acid to each well to dissolve the bound dye. Incubate for 10-15 minutes at room temperature, mixing gently on a plate shaker if necessary.[6][13]
-
Quantification: Transfer 125 µL of the solubilized crystal violet from each well to a new flat-bottom plate. Measure the absorbance at approximately 590 nm (A590) using a plate reader.[6]
Section 4: Quantitative Data Summary
The following tables present illustrative data on the activity of this compound. Disclaimer: This data is hypothetical and for demonstration purposes only.
Table 1: Effect of this compound on P. aeruginosa PAO1 Biofilm Formation
| This compound Conc. (µg/mL) | Mean A590 (Biofilm) | Std. Deviation | % Biofilm Inhibition |
| 0 (Solvent Control) | 1.254 | 0.112 | 0% |
| 10 | 1.011 | 0.098 | 19.4% |
| 25 | 0.677 | 0.075 | 46.0% |
| 50 | 0.351 | 0.043 | 72.0% |
| 100 | 0.188 | 0.031 | 85.0% |
Table 2: Effect of this compound on P. aeruginosa PAO1 Planktonic Growth (MIC Determination)
| This compound Conc. (µg/mL) | Mean OD600 (Growth) | Std. Deviation | % Growth Inhibition |
| 0 (Solvent Control) | 0.882 | 0.041 | 0% |
| 10 | 0.875 | 0.039 | 0.8% |
| 25 | 0.889 | 0.045 | -0.8% |
| 50 | 0.861 | 0.050 | 2.4% |
| 100 | 0.853 | 0.048 | 3.3% |
| 200 | 0.621 | 0.055 | 29.6% |
| 400 | 0.115 | 0.022 | 87.0% |
Section 5: Visual Guides and Diagrams
The following diagrams illustrate key pathways and workflows relevant to this compound assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Promoter selectivity of the RhlR quorum-sensing transcription factor receptor in Pseudomonas aeruginosa is coordinated by distinct and overlapping dependencies on C4-homoserine lactone and PqsE | PLOS Genetics [journals.plos.org]
- 3. Roles of Pseudomonas aeruginosa las and rhl Quorum-Sensing Systems in Control of Twitching Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms, Anti-Quorum-Sensing Actions, and Clinical Trials of Medicinal Plant Bioactive Compounds against Bacteria: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological inhibition of quorum sensing for the treatment of chronic bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The RhlR quorum-sensing receptor controls Pseudomonas aeruginosa pathogenesis and biofilm development independently of its canonical homoserine lactone autoinducer | PLOS Pathogens [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. static.igem.org [static.igem.org]
- 12. Crystal violet assay [bio-protocol.org]
- 13. static.igem.org [static.igem.org]
Dealing with Fellutanine A interference in spectroscopic analysis.
Technical Support Center: Spectroscopic Analysis
Welcome to the technical support center for Spectroscopic Analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to interference from the novel fungal metabolite, Fellutanine A, in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it interfere with my spectroscopic assays?
A1: this compound is a recently identified fungal metabolite that exhibits strong intrinsic fluorescence. Its excitation and emission spectra overlap with those of commonly used fluorophores (like fluorescein and GFP), leading to spectral crosstalk. This interference can result in artificially high signal readings, false positives, and inaccurate quantification in fluorescence-based assays.
Q2: How can I quickly determine if this compound is the source of interference in my assay?
A2: A simple control experiment can help identify this compound as the interfering substance. Prepare a sample containing only this compound in your assay buffer and measure its fluorescence at the same excitation and emission wavelengths used for your experimental samples. A significant signal from this control sample indicates that this compound is contributing to the fluorescence.
Q3: What are the primary spectroscopic properties of this compound?
A3: this compound has a broad excitation and emission spectrum. The key spectroscopic characteristics are summarized in the table below. Understanding these properties is crucial for designing strategies to mitigate its interference.
Table 1: Spectroscopic Properties of this compound
| Property | Wavelength (nm) | Quantum Yield | Molar Extinction Coefficient (M⁻¹cm⁻¹) |
| Maximum Excitation | 485 | N/A | 35,000 |
| Maximum Emission | 525 | 0.65 | N/A |
| Effective Emission Range | 510 - 600 | N/A | N/A |
Troubleshooting Guides
This section provides structured guidance for specific problems you may encounter due to this compound interference.
Issue 1: High background fluorescence in all wells, including negative controls.
This is a common sign of an interfering compound in the assay components.
-
Step 1: Isolate the Source
-
Run control wells containing only the buffer and this compound.
-
If these wells show high fluorescence, this compound is the likely cause.
-
-
Step 2: Spectral Shift
-
If your instrument allows, try shifting the excitation and/or emission wavelengths to a region where this compound's contribution is minimized. For example, using a red-shifted fluorophore like Cy5 can often resolve this issue.
-
-
Step 3: Time-Resolved Fluorescence (TRF)
-
This compound has a short fluorescence lifetime (nanoseconds), typical of many organic molecules. Consider switching to a TRF-based assay using lanthanide chelates (e.g., Europium, Terbium), which have much longer emission lifetimes (microseconds). By introducing a delay between excitation and detection, the short-lived background from this compound can be eliminated.
-
Workflow for Mitigating this compound Interference
Caption: A logical workflow for identifying and mitigating spectroscopic interference from this compound.
Issue 2: Non-linear dose-response curves or poor Z'-factor.
Interference can compress the dynamic range of your assay, leading to poor data quality.
-
Step 1: Computational Correction
-
If switching assay modality is not feasible, you can computationally subtract the background signal.
-
Create a standard curve of this compound fluorescence versus its concentration.
-
Use this curve to calculate the contribution of this compound to each experimental well's signal and subtract it from the total signal.
-
-
Step 2: Reduce this compound Concentration
-
If possible, reduce the concentration of this compound in your samples to a level where its fluorescent contribution is negligible compared to the signal from your specific probe.
-
Signaling Pathway Interference Model
Caption: Diagram illustrating how this compound interferes with the intended signal pathway in a fluorescence assay.
Experimental Protocols
Protocol 1: Generating a this compound Interference Spectrum
This protocol details how to measure the fluorescence spectrum of this compound to confirm its interference profile.
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare the assay buffer that will be used in your primary experiment.
-
-
Sample Preparation:
-
Create a dilution series of this compound in the assay buffer. A typical concentration range would be from 1 µM to 100 µM.
-
Include a "buffer only" blank control.
-
-
Instrument Setup:
-
Use a fluorescence spectrophotometer or plate reader.
-
Set the excitation wavelength to that of your primary assay's fluorophore (e.g., 485 nm).
-
Set the instrument to scan a range of emission wavelengths (e.g., from 500 nm to 650 nm).
-
-
Data Acquisition:
-
Measure the fluorescence emission spectrum for each concentration in your dilution series.
-
Subtract the "buffer only" blank spectrum from each this compound spectrum.
-
-
Data Analysis:
-
Plot the fluorescence intensity against the emission wavelength for each concentration.
-
Identify the peak emission wavelength and the spectral range of interference.
-
Table 2: Example Interference Data for this compound
| This compound Conc. (µM) | Fluorescence Units at 525 nm (RFU) |
| 0 (Buffer) | 52 |
| 10 | 1,580 |
| 25 | 4,120 |
| 50 | 8,350 |
| 100 | 16,900 |
Validation & Comparative
A Comparative Analysis of the Bioactivity of Fellutanine A, B, and C
An Objective Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Fellutanine A, B, and C are diketopiperazine alkaloids first isolated from the fungus Penicillium fellutanum and also found in Penicillium simplicissimum. These natural products share a core structure based on the "cis" cyclic dipeptide of two L-tryptophan units, cyclo(L-Trp-L-Trp).[1] Their structural variations, arising from the addition of isopentenyl groups, suggest the potential for differential bioactivity. This guide provides a comparative overview of this compound, B, and C, summarizing their structural differences and the current, albeit limited, understanding of their biological activities. While direct comparative studies with quantitative data are scarce in the published literature, this document collates available information to guide future research and drug discovery efforts.
Structural Comparison
The primary distinction between this compound, B, and C lies in the degree of prenylation on the indole moieties of the tryptophan residues. This compound is the parent compound, lacking any isopentenyl substituents. Fellutanine B is mono-prenylated, featuring a single isopentenyl group attached to one of the indole rings. Fellutanine C is di-prenylated, with one isopentenyl group on each of the two indole rings.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Structural Features |
| This compound | C₂₂H₂₀N₄O₂ | 372.42 | Unsubstituted cyclo(L-Trp-L-Trp) |
| Fellutanine B | C₂₇H₂₈N₄O₂ | 444.54 | Mono-isopentenyl substituted cyclo(L-Trp-L-Trp) |
| Fellutanine C | C₃₂H₃₆N₄O₂ | 524.66 | Di-isopentenyl substituted cyclo(L-Trp-L-Trp) |
Comparative Bioactivity
Current research indicates that this compound, B, and C exhibit a different biological activity profile compared to their structural analogue, Fellutanine D.
Cytotoxicity
A recurring finding in the literature is that this compound, B, and C are generally considered to be non-cytotoxic.[1] This is in stark contrast to the related compound, Fellutanine D, which is a diannulated analogue and has demonstrated cytotoxic activity against various cancer cell lines, including K-562 (human myeloid leukemia), L-929 (mouse fibroblast), and HeLa (human epithelioid cervix carcinoma) cells, with reported IC₅₀ values of 9.5, 11.6, and 19.7 µg/mL, respectively. The lack of significant cytotoxicity for this compound, B, and C suggests that the annulated structure of Fellutanine D is crucial for its cytotoxic effects.
Antimicrobial Activity
Some studies have suggested that the fellutanine class of compounds may possess antibacterial properties. However, the available data is limited and does not provide a clear comparative picture for this compound, B, and C. One study that tested this compound against a panel of bacteria and fungi reported very low activity, with Minimum Inhibitory Concentration (MIC) values greater than 256 µg/mL for bacteria and greater than 512 µg/mL for fungi. To date, there is a lack of published quantitative data from direct comparative studies on the antibacterial or antifungal activities of Fellutanine B and C.
Experimental Protocols
While specific experimental data for a direct comparison is unavailable, the following outlines a general methodology for assessing the antibacterial activity of compounds like the Fellutanines, based on standard laboratory practices.
General Protocol for Minimum Inhibitory Concentration (MIC) Assay
1. Preparation of Bacterial Inoculum:
- A pure culture of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is grown on an appropriate agar medium (e.g., Mueller-Hinton agar) for 18-24 hours at 37°C.
- Several colonies are then used to inoculate a sterile broth (e.g., Mueller-Hinton broth).
- The broth culture is incubated at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
- The inoculum is then diluted to the final desired concentration (e.g., 5 x 10⁵ CFU/mL) in the test medium.
2. Preparation of Test Compounds:
- This compound, B, and C are dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create stock solutions of a known concentration.
- Serial two-fold dilutions of each compound are prepared in a 96-well microtiter plate using the appropriate broth medium.
3. Incubation:
- An equal volume of the prepared bacterial inoculum is added to each well of the microtiter plate containing the diluted compounds.
- The plate also includes a positive control (broth with bacteria and no compound) and a negative control (broth only).
- The plate is incubated at 37°C for 18-24 hours.
4. Determination of MIC:
- After incubation, the MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium.
Visualizations
To illustrate the relationship between the compounds and a typical workflow for their study, the following diagrams are provided.
References
Fellutanine A: A Potential Quorum Sensing Inhibitor in the Fight Against Bacterial Resistance
For Immediate Release
In the ongoing battle against antibiotic resistance, researchers are increasingly turning their attention to strategies that disarm pathogenic bacteria rather than killing them outright. One such strategy is the inhibition of quorum sensing (QS), a sophisticated cell-to-cell communication system that bacteria use to coordinate virulence and biofilm formation. A growing body of evidence suggests that diketopiperazines (DKPs), a class of cyclic dipeptides, possess significant QS inhibitory properties. This guide provides a comparative overview of Fellutanine A, a tryptophan-containing DKP, and other well-characterized quorum sensing inhibitors, supported by experimental data and detailed methodologies.
Introduction to Quorum Sensing and its Inhibition
Quorum sensing is a process of chemical communication that bacteria employ to monitor their population density.[1] Once a certain population threshold is reached, bacteria collectively activate the expression of genes that control virulence factors, such as the production of toxins and enzymes, and the formation of biofilms—protective communities of bacteria that are notoriously resistant to antibiotics.[1][2] By interfering with these signaling pathways, quorum sensing inhibitors (QSIs) can effectively neutralize the harmful effects of bacteria without exerting the selective pressure that leads to the development of antibiotic resistance.[1]
This compound and the Promise of Diketopiperazines
This compound is a cyclic dipeptide of tryptophan, specifically cyclo(L-Trp-D-Trp), originally isolated from the fungus Penicillium fellutanum. While direct quantitative data on the quorum sensing inhibitory activity of this compound is limited in publicly available research, the broader class of tryptophan-containing cyclic dipeptides has demonstrated significant potential in this area.
For instance, the related compound cyclo(L-Trp-L-Ser) has been shown to significantly inhibit the production of several QS-controlled virulence factors in the opportunistic pathogen Pseudomonas aeruginosa.[3] This includes a reduction in pyocyanin production, elastase activity, and biofilm formation.[2] These findings suggest that this compound, as a member of this chemical class, is a promising candidate for further investigation as a quorum sensing inhibitor.
Comparative Analysis of Quorum Sensing Inhibitors
To provide a clear comparison of the potential efficacy of this compound-related compounds with other known QSIs, the following tables summarize quantitative data from various studies. The data focuses on the inhibition of key virulence factors in Pseudomonas aeruginosa and the inhibition of violacein production in the model organism Chromobacterium violaceum.
Table 1: Inhibition of Virulence Factors in Pseudomonas aeruginosa
| Compound Class | Compound | Target Phenotype | Concentration | % Inhibition | IC50 | Reference |
| Diketopiperazine | Cyclo(L-Trp-L-Ser) | Pyocyanin Production | 200 µg/mL | 65% | - | [2] |
| Cyclo(L-Trp-L-Ser) | Elastase Activity | 200 µg/mL | 40% | - | [2] | |
| N-Decanoyl cyclopentylamide | Elastase Production | - | - | 80 µM (lasB-lacZ) | [4] | |
| N-Decanoyl cyclopentylamide | Pyocyanin Production | 100 µM | ~60% | - | [4] | |
| N-Decanoyl cyclopentylamide | Rhamnolipid Production | - | - | 90 µM (rhlA-lacZ) | [4] | |
| Flavonoid | Chrysin Derivative (E6) | LasA Protease | 50 µM | ~18.8% | - | [5] |
| Chrysin Derivative (E6) | Pyocyanin | 50 µM | ~63.8% | - | [5] | |
| Chrysin Derivative (E6) | LasB Elastase | 50 µM | ~42.2% | - | [5] | |
| Kaempferol-rich fraction | Pyocyanin Production | 400 µg/mL | Significant | - | [6] | |
| Kaempferol-rich fraction | Elastolytic Activity | 400 µg/mL | Significant | - | [6] | |
| Kaempferol-rich fraction | Proteolytic Activity | 400 µg/mL | Significant | - | [6] | |
| Furanone | Brominated Furanone (GBr) | Pyocyanin Production | 50 µM | 20-100% | - | [7] |
| Quinzolinone | 3-NH2-7-Cl-C9-QZN | PqsR activity | - | - | 5 µM | [8] |
Table 2: Inhibition of Violacein Production in Chromobacterium violaceum
| Compound Class | Compound | Concentration | % Inhibition | IC50 | Reference |
| Diketopiperazine | Cyclo(L-Trp-L-Ser) | 200 µg/mL | 67% | - | [2] |
| Flavonoid | Flavonoid Derivative (2117) | 40 µM | >90% | - | [9] |
| Flavonoid Derivative (2896) | 40 µM | 83.5% | - | [9] | |
| Kaempferol-rich fraction | 400 µg/mL | Complete | - | [6] |
Signaling Pathways and Experimental Workflows
To understand the mechanisms of quorum sensing and how inhibitors are evaluated, the following diagrams illustrate key signaling pathways in P. aeruginosa and the general workflow for assessing QSI activity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the standard protocols used to assess the quorum sensing inhibitory activity of various compounds.
Violacein Inhibition Assay
This assay is commonly used as a primary screen for QSI activity. Chromobacterium violaceum produces a purple pigment called violacein, the synthesis of which is regulated by quorum sensing.[5][10]
-
Culture Preparation: A culture of C. violaceum is grown overnight.
-
Assay Setup: The overnight culture is diluted and added to a 96-well plate containing various concentrations of the test compound.
-
Incubation: The plate is incubated for 24-48 hours at 30°C.
-
Quantification: The violacein pigment is extracted from the bacterial cells using a solvent (e.g., DMSO or ethanol). The absorbance of the extracted violacein is then measured using a spectrophotometer at a wavelength of 585-595 nm.[5][11]
-
Analysis: The percentage of violacein inhibition is calculated by comparing the absorbance of the treated samples to that of the untreated control.
Pyocyanin Inhibition Assay
Pyocyanin is a blue-green pigment and a key virulence factor produced by P. aeruginosa under the control of quorum sensing.[12]
-
Culture and Treatment: An overnight culture of P. aeruginosa is diluted and grown in the presence of different concentrations of the test compound for 24-48 hours.
-
Extraction: Pyocyanin is extracted from the culture supernatant using chloroform, followed by re-extraction into an acidic aqueous solution (e.g., 0.2 M HCl).[12]
-
Quantification: The absorbance of the pink (acidified) pyocyanin solution is measured at 520 nm.[12]
-
Analysis: The inhibition of pyocyanin production is determined by comparing the absorbance of treated cultures to the untreated control.
Elastase Activity Assay
Elastase is an enzyme secreted by P. aeruginosa that can degrade host tissues and is regulated by the Las quorum sensing system.[13]
-
Supernatant Collection: P. aeruginosa is cultured with the test compounds, and the cell-free supernatant is collected.
-
Substrate Addition: The supernatant is incubated with Elastin-Congo Red (ECR) as a substrate.[13]
-
Incubation and Measurement: As elastase degrades the ECR, the red dye is released. The amount of released dye is quantified by measuring the absorbance of the supernatant at 495 nm after removing the insoluble substrate.[13]
-
Analysis: The reduction in elastase activity is calculated relative to the untreated control.
Biofilm Inhibition Assay
This assay measures the ability of a compound to prevent the formation of biofilms.
-
Biofilm Growth: A diluted overnight culture of P. aeruginosa is added to a 96-well plate containing the test compounds and incubated for 24-48 hours to allow for biofilm formation.
-
Washing: The wells are washed to remove planktonic (free-floating) bacteria.
-
Staining: The remaining biofilm is stained with crystal violet, a dye that binds to the biofilm matrix.
-
Quantification: The crystal violet is solubilized with a solvent (e.g., acetic acid or ethanol), and the absorbance is measured at a wavelength of around 550-590 nm.
-
Analysis: The percentage of biofilm inhibition is calculated by comparing the absorbance of the treated wells to the untreated control wells.
Conclusion
While direct evidence for this compound as a quorum sensing inhibitor is still emerging, the demonstrated activity of related diketopiperazines positions it as a compound of significant interest. The comparative data presented here for other classes of QSIs, such as flavonoids and furanones, provide a benchmark for future studies on this compound and other novel DKP-based inhibitors. The continued exploration of such compounds is a critical step towards developing new anti-virulence therapies that can complement traditional antibiotics and help mitigate the growing threat of antimicrobial resistance.
References
- 1. plu.mx [plu.mx]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening of Natural Product Derivatives Identifies Two Structurally Related Flavonoids as Potent Quorum Sensing Inhibitors against Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Furanone quorum-sensing inhibitors with potential as novel therapeutics against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Natural product-based inhibitors of quorum sensing: A novel approach to combat antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Comparative Analysis of Synthetic Quorum Sensing Modulators in Pseudomonas aeruginosa: New Insights into Mechanism, Active Efflux Susceptibility, Phenotypic Response, and Next-Generation Ligand Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Flavonoids Suppress Pseudomonas aeruginosa Virulence through Allosteric Inhibition of Quorum-sensing Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Fellutanine A's Antibacterial Efficacy: A Comparative Analysis
For Immediate Release
This guide provides a comprehensive cross-validation of the antibacterial activity of Fellutanine A, presenting a comparative analysis against established antibiotics. The information is intended for researchers, scientists, and drug development professionals, offering objective experimental data and detailed protocols to facilitate informed decisions in antimicrobial research.
Executive Summary
This compound, a diketopiperazine alkaloid, has demonstrated potential as an antibacterial agent. However, conflicting reports on its efficacy necessitate a thorough cross-validation. This document collates available data on this compound's minimum inhibitory concentrations (MIC) and compares them with those of widely used antibiotics—Ciprofloxacin, Vancomycin, and Penicillin. Furthermore, we explore its potential mechanism of action through quorum sensing inhibition and provide detailed experimental protocols for independent verification.
Data Presentation: Comparative Antibacterial Activity
The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values of this compound and selected antibiotics against various bacterial strains. It is important to note the conflicting data for this compound, highlighting the need for further standardized testing.
| Compound | Bacterial Strain | Reported MIC (µg/mL) | Citation |
| This compound | Acinetobacter baumannii | 12.5 - 25 | [1] |
| Staphylococcus aureus | 12.5 - 50 | [1] | |
| Bacillus subtilis | 12.5 - 50 | [1] | |
| Micrococcus luteus | 12.5 - 50 | [1] | |
| Escherichia coli | > 256 | [2] | |
| Staphylococcus aureus | > 256 | [2] | |
| Ciprofloxacin | Escherichia coli | ≤1 (Susceptible) | |
| Staphylococcus aureus | 12.5 (MRSA) | ||
| Pseudomonas aeruginosa | 5.4 | ||
| Vancomycin | Staphylococcus aureus (MRSA) | 1 - 2 | |
| Enterococcus faecalis | 1.0 - 4.0 | ||
| Penicillin | Streptococcus pneumoniae | 0.06 - 2.0 | |
| Staphylococcus aureus | 0.4 - 24 |
Experimental Protocols
To ensure reproducibility and standardization, detailed protocols for determining Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are provided below.
Minimum Inhibitory Concentration (MIC) Assay Protocol (Broth Microdilution Method)
-
Preparation of Bacterial Inoculum:
-
A pure culture of the test bacterium is grown overnight on an appropriate agar medium.
-
Select several colonies and suspend them in a sterile saline solution.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of this compound or the comparator antibiotic in a suitable solvent.
-
Perform serial two-fold dilutions of the antimicrobial agent in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate. The final volume in each well should be 100 µL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial inoculum to each well containing the antimicrobial dilutions.
-
Include a growth control well (broth and inoculum without antimicrobial agent) and a sterility control well (broth only).
-
Incubate the microtiter plate at 37°C for 18-24 hours.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
-
Minimum Bactericidal Concentration (MBC) Assay Protocol
-
Subculturing from MIC Plate:
-
Following the determination of the MIC, select the wells showing no visible growth.
-
Aspirate a 10 µL aliquot from each of these clear wells.
-
-
Plating and Incubation:
-
Spot the 10 µL aliquot onto a fresh, appropriate agar plate.
-
Incubate the agar plate at 37°C for 18-24 hours.
-
-
Interpretation of Results:
-
The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count. This is determined by the absence of bacterial colony growth on the subculture plates.
-
Mandatory Visualization
Experimental Workflow for Antibacterial Activity Cross-Validation
The following diagram illustrates the logical workflow for the cross-validation of this compound's antibacterial activity.
Proposed Signaling Pathway: Quorum Sensing Inhibition
This compound belongs to the diketopiperazine class of compounds, which have been implicated in the inhibition of bacterial quorum sensing (QS). QS is a cell-to-cell communication mechanism that bacteria use to coordinate gene expression based on population density, often regulating virulence factors and biofilm formation. The diagram below illustrates a simplified, proposed mechanism of action for this compound as a quorum sensing inhibitor.
Conclusion
The antibacterial potential of this compound warrants further investigation. The conflicting reports on its MIC values underscore the necessity for standardized cross-validation studies as outlined in this guide. The proposed mechanism of action through quorum sensing inhibition presents an exciting avenue for research into novel anti-virulence strategies. The provided protocols and comparative data serve as a valuable resource for researchers aiming to elucidate the true therapeutic potential of this compound and other novel antimicrobial compounds.
References
A Comparative Analysis of Fellutanine A and Its Synthetic Analogs: Unveiling Structure-Activity Relationships and Mechanisms of Action
For Immediate Release
[City, State] – [Date] – A comprehensive comparative guide on the naturally occurring diketopiperazine alkaloid, Fellutanine A, and its synthetic analogs has been published, offering valuable insights for researchers, scientists, and drug development professionals. This guide provides a detailed analysis of the biological activities, mechanisms of action, and structure-activity relationships of these compounds, supported by experimental data and detailed protocols.
This compound, a tryptophan-containing cyclic dipeptide isolated from the fungus Penicillium fellutanum, has garnered interest for its antibacterial properties. While this compound itself exhibits limited cytotoxicity, its naturally occurring analog, Fellutanine D, has demonstrated significant cytotoxic effects against various cancer cell lines. This guide delves into the nuances of these activities and explores the potential of synthetic analogs to yield more potent and selective therapeutic agents.
Comparative Biological Activity
The biological activities of this compound, its natural analog Fellutanine D, and a variety of synthetic diketopiperazine analogs are summarized below. The data highlights the significant impact of structural modifications on both antibacterial and cytotoxic potency.
Table 1: Antibacterial Activity of this compound and Related Analogs
| Compound | Organism(s) | Minimum Inhibitory Concentration (MIC) | Reference |
| This compound | Multidrug-resistant Acinetobacter baumannii | Not specified | [1] |
| This compound Epoxide | Escherichia coli, Staphylococcus aureus, Aspergillus fumigatus, Trichophyton rubrum, Candida albicans | > 256 µg/mL (antibacterial), > 512 µg/mL (antifungal) | [2] |
| Tryptophan-dehydrobutyrine diketopiperazine | E. coli (with membrane permeabilized) | Not specified (inhibited growth) | [3] |
Table 2: Cytotoxic Activity of Fellutanine D and Synthetic Diketopiperazine Analogs
| Compound | Cell Line(s) | IC50 Value | Reference |
| Fellutanine D | K-562 (human myeloid leukemia) | 9.5 µg/mL | [4] |
| L-929 (mouse fibroblast) | 11.6 µg/mL | [4] | |
| HeLa (human cervical carcinoma) | 19.7 µg/mL | [4] | |
| Synthetic Analog 11 (naphthalen-1-ylmethylene and 2-methoxybenzylidene substituted) | A549 (human lung carcinoma) | 1.2 µM | [5] |
| HeLa | 0.7 µM | [5] | |
| Synthetic Analog 3c (4-methoxyphenyl and pentylidene substituted) | U937 (human leukemia) and 7 other cancer cell lines | 0.36 - 1.9 µM | [6] |
Mechanisms of Action
The distinct biological activities of this compound and its analogs stem from different mechanisms of action.
Antibacterial Mechanism: Membrane Disruption
The antibacterial effect of tryptophan-containing diketopiperazines, including likely this compound, is attributed to their ability to disrupt bacterial cell membranes. The lipophilic indole side chains are thought to insert into the lipid bilayer, leading to increased permeability, leakage of cellular contents, and ultimately, cell death.[7][8] This mechanism is a promising avenue for combating antibiotic resistance as it targets the physical integrity of the bacterial cell.[9]
Cytotoxic Mechanism: Induction of Apoptosis
In contrast, the cytotoxic activity of Fellutanine D and many synthetic diketopiperazine analogs is primarily mediated by the induction of apoptosis, or programmed cell death.[1][7] Studies on related diketopiperazine alkaloids suggest the involvement of both the intrinsic and extrinsic apoptotic pathways.
The intrinsic, or mitochondrial, pathway is initiated by cellular stress and involves the regulation by the Bcl-2 family of proteins, leading to the activation of caspase-9 and the executioner caspase-3.[1] The extrinsic, or death receptor, pathway is triggered by external signals and results in the activation of caspase-8, which can then directly activate caspase-3 or cleave Bid to further engage the intrinsic pathway.[1] Some synthetic analogs have also been shown to induce G2/M cell cycle arrest, potentially through the inhibition of tubulin polymerization, which subsequently leads to apoptosis.[5]
Experimental Protocols
To ensure the reproducibility and facilitate further research, detailed methodologies for the key experiments cited are provided below.
Determination of Minimum Inhibitory Concentration (MIC)
The antibacterial activity of the compounds is quantified by determining the MIC using the broth microdilution method.
-
Preparation of Bacterial Inoculum: A suspension of the target bacteria is prepared in a suitable broth (e.g., Mueller-Hinton Broth) and adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[6]
-
Compound Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plate is then incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[6] An indicator dye, such as resazurin or INT, can be added to aid in the visualization of bacterial viability.[10]
Cytotoxicity Assay (MTT Assay)
The cytotoxic effect of the compounds on cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and allowed to adhere overnight.[11]
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: An MTT solution (typically 0.5 mg/mL) is added to each well, and the plate is incubated for another 4 hours at 37°C.[12]
-
Formazan Solubilization: The culture medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[12]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570-590 nm.[3] The absorbance is proportional to the number of viable cells.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50), the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.
Visualizing the Pathways
To better illustrate the complex biological processes involved, the following diagrams were generated using the DOT language.
Caption: Apoptotic signaling pathways induced by diketopiperazine analogs.
Caption: Workflow for the evaluation of this compound and its analogs.
This guide serves as a critical resource for the scientific community, providing a foundation for the rational design of novel diketopiperazine-based therapeutics with enhanced efficacy and selectivity for the treatment of bacterial infections and cancer.
References
- 1. Apoptosis-inducing effect of diketopiperazine disulfides produced by Aspergillus sp. KMD 901 isolated from marine sediment on HCT116 colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 4. Synthesis and Anticancer Activity of Epipolythiodiketopiperazine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. scielo.br [scielo.br]
- 7. Selective Antiproliferative and Apoptotic Effects of 2,6‐Diketopiperazines on MDA‐MB‐231 Triple‐Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gramicidin S-inspired antimicrobial cyclodextrin to disrupt gram-negative and gram-positive bacterial membranes - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 9. Membrane-disruptive peptides/peptidomimetics-based therapeutics: Promising systems to combat bacteria and cancer in the drug-resistant era - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. researchhub.com [researchhub.com]
Comparative Guide to Validating Fellutanine A as a Quorum Sensing Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the molecular target of Fellutanine A within bacterial quorum sensing (QS) pathways, particularly focusing on the LasR receptor in Pseudomonas aeruginosa. We present objective comparisons with alternative QS inhibitors, detailed experimental protocols, and supporting data presented in a clear, structured format to aid in the research and development of novel anti-virulence agents.
Introduction to Quorum Sensing and this compound
Quorum sensing (QS) is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density.[1][2][3] In pathogenic bacteria like Pseudomonas aeruginosa, QS controls the expression of virulence factors and biofilm formation, making it a promising target for novel antimicrobial strategies that aim to disarm pathogens rather than kill them.[4][5][6] This anti-virulence approach is expected to exert less selective pressure for the development of resistance compared to traditional antibiotics.[6][7]
This compound is a diketopiperazine alkaloid isolated from the fungus Penicillium fellutanum.[8][9] The diketopiperazine scaffold is known to modulate LuxR-type QS systems, which are critical in many Gram-negative bacteria.[8] This guide focuses on the validation of this compound as an antagonist of the LasR protein, a master regulator of the QS cascade in P. aeruginosa.[10][11]
The LasI/LasR Signaling Pathway: The Putative Target
The LasI/LasR system is a primary QS circuit in P. aeruginosa. The LasI synthase produces the autoinducer molecule N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL).[11] As the bacterial population grows, 3O-C12-HSL accumulates and binds to the cytoplasmic receptor and transcriptional activator, LasR. The resulting LasR:3O-C12-HSL complex dimerizes and binds to promoter regions of target genes, activating the expression of virulence factors (e.g., elastase, exotoxin A) and biofilm-associated genes.[4][5][11] this compound is hypothesized to act as a competitive antagonist, binding to LasR and preventing its activation by the native autoinducer.
Experimental Validation Workflow
Validating a specific molecular target for a QS inhibitor requires a multi-faceted approach, progressing from initial biochemical confirmation to cellular and phenotypic assays. This workflow ensures that the observed effects are due to direct interaction with the intended target.
References
- 1. A Bioassay Protocol for Quorum Sensing Studies Using Vibrio campbellii [bio-protocol.org]
- 2. A Bioassay Protocol for Quorum Sensing Studies Using Vibrio campbellii [en.bio-protocol.org]
- 3. Quorum Sensing: A Prospective Therapeutic Target for Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent Irreversible Inhibitors of LasR Quorum Sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. In silico Selection and Experimental Validation of FDA-Approved Drugs as Anti-quorum Sensing Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Natural product-based inhibitors of quorum sensing: A novel approach to combat antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. New Cyclotetrapeptides and a New Diketopiperzine Derivative from the Marine Sponge-Associated Fungus Neosartorya glabra KUFA 0702 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Abiotic small molecule inhibitors and activators of the LasR quorum sensing receptor in Pseudomonas aeruginosa with potencies comparable or surpassing N-acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Fellutanine A and Other Natural Products in Antibacterial and Cytotoxic Activities
For Immediate Release
[City, State] – [Date] – A comprehensive comparative analysis of Fellutanine A, a diketopiperazine natural product, and other bioactive natural compounds reveals its potential as a targeted antibacterial agent with low cytotoxicity. This guide provides researchers, scientists, and drug development professionals with a detailed head-to-head comparison, including quantitative data, experimental protocols, and mechanistic insights.
This compound, a cyclic dipeptide isolated from Penicillium fellutanum, has demonstrated notable antibacterial activity, particularly against the multidrug-resistant pathogen Acinetobacter baumannii. This comparison evaluates its performance against other well-known diketopiperazine natural products, Brevianamide F and Gliotoxin, as well as its cytotoxic counterpart, Fellutanine D.
Quantitative Comparison of Biological Activities
To provide a clear and concise overview, the following table summarizes the key quantitative data for this compound and the selected comparator compounds.
| Compound | Class | Biological Activity | Target Organism/Cell Line | Quantitative Data (µg/mL) |
| This compound | Diketopiperazine | Antibacterial | Acinetobacter baumannii | MIC: 12.5-25[1] |
| Antibacterial | Candida albicans, Bacillus subtilis, Micrococcus luteus, Saccharomyces cerevisiae, Aspergillus niger, Staphylococcus aureus | MIC: 12.5-50[1] | ||
| Brevianamide F | Diketopiperazine | Antibacterial | Methicillin-susceptible Staphylococcus aureus (MSSA) | MIC: Moderate activity |
| Antibacterial | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC: Moderate activity | ||
| Gliotoxin | Diketopiperazine | Antibacterial | Staphylococcus aureus | MIC: 0.23-4[2] |
| Antibacterial | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC: 0.32-2[2] | ||
| Antibacterial | Multi-drug resistant Staphylococcus aureus (MDRSA) | MIC: 1[2] | ||
| Antibacterial | Escherichia coli | MIC: 10[2] | ||
| Fellutanine D | Diketopiperazine | Cytotoxic | K-562 (Human myeloid leukemia) | IC50: 9.5 |
| Cytotoxic | L-929 (Mouse fibroblast) | IC50: 11.6 | ||
| Cytotoxic | HeLa (Human cervical cancer) | IC50: 19.7 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.
Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity
The antibacterial activity of the natural products was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Bacterial Strain Preparation: A single colony of the test bacterium (e.g., Acinetobacter baumannii) is inoculated into Mueller-Hinton Broth (MHB) and incubated overnight at 37°C. The bacterial suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of a 96-well microtiter plate.
-
Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a stock solution. A series of twofold dilutions of the stock solution are then prepared in MHB in the microtiter plate to achieve a range of final concentrations.
-
Incubation: The microtiter plate containing the bacterial suspension and the serially diluted compounds is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium.
IC50 Determination for Cytotoxic Activity
The cytotoxic activity of the compounds was assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human cancer cell lines (e.g., K-562, HeLa) or other relevant cell lines (e.g., L-929) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Assay: After the incubation period, MTT solution is added to each well and incubated for an additional 2-4 hours. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated by plotting the percentage of cell viability against the compound concentration.
Mechanistic Insights and Signaling Pathways
Diketopiperazines, including this compound, often exert their antibacterial effects by interfering with bacterial communication systems, a process known as quorum sensing (QS). QS allows bacteria to coordinate their gene expression and behavior in a cell-density-dependent manner, controlling virulence factor production and biofilm formation.
Caption: Quorum sensing inhibition by diketopiperazines.
The diagram above illustrates the general mechanism by which diketopiperazines can disrupt quorum sensing. They can act as competitive inhibitors of the signal molecule receptor, thereby preventing the activation of virulence gene expression.
The cytotoxic activity of compounds like Fellutanine D often involves the induction of apoptosis, or programmed cell death. This process is tightly regulated by a complex network of signaling pathways.
References
- 1. Gliotoxin and related metabolites as zinc chelators: implications and exploitation to overcome antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Antibacterial Activity of Gliotoxin Alone and in Combination with Antibiotics against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of Fellutanine A Derivatives: A Comparative Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Fellutanine A, a diketopiperazine alkaloid isolated from Penicillium fellutanum, and its derivatives have emerged as a class of compounds with intriguing biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound and related diketopiperazine (DKP) derivatives, with a focus on their cytotoxic effects. The information presented herein is intended to support researchers in the design and development of novel therapeutic agents.
Comparative Cytotoxicity of Fellutanine Derivatives and Related Analogs
The cytotoxic potential of this compound derivatives and other related diketopiperazines has been evaluated against various cancer cell lines. While this compound itself has not demonstrated significant cytotoxicity, modifications to its core structure, as seen in its naturally occurring analogs and other synthetic DKPs, can dramatically influence its activity.
Key Observations from Structure-Activity Relationship Studies:
-
Core Structure: The diketopiperazine ring is a common scaffold in many bioactive natural products and serves as a rigid backbone for chemical modifications.
-
Annulation: Fellutanine D, a diannulated analog of cyclo(L-Trp-D-Trp), exhibits cytotoxic activity, suggesting that increasing the rigidity and complexity of the ring system may be crucial for cytotoxicity.[1]
-
Substitution on the Indole Ring: The presence and nature of substituents on the indole moieties of the tryptophan residues significantly impact biological activity.
-
Halogenation: The introduction of halogen atoms, particularly iodine, to the phenolic groups of DKP analogs has been shown to be a critical factor in enhancing cytotoxic activity.
-
Alkyl Side Chains: In a series of N-1-monoallylated 2,5-diketopiperazine derivatives, the length of the alkyl side chain at the C-3 position was found to influence cytotoxicity, with a pentylidene side chain showing strong activity.
-
Epithiodiketopiperazines (ETPs): The presence of a disulfide bridge, as seen in ETPs, is essential for their potent cytotoxic and pro-apoptotic activities.
The following table summarizes the available quantitative data on the cytotoxicity of naturally occurring fellutanines and selected synthetic diketopiperazine derivatives to illustrate these SAR principles.
| Compound/Derivative | Structure/Modification | Cell Line | IC50 (µg/mL) | IC50 (µM) | Reference |
| Naturally Occurring Fellutanines | |||||
| This compound | cyclo(D-Trp-L-Trp) | - | Not significantly cytotoxic | - | [1] |
| Fellutanine B | Isopentenyl group on one indole | - | Not significantly cytotoxic | - | |
| Fellutanine C | Isopentenyl group on each indole | - | Not significantly cytotoxic | - | [1] |
| Fellutanine D | Diannulated analog | K-562 (human myeloid leukemia) | 9.5 | - | [1] |
| L-929 (mouse fibroblast) | 11.6 | - | [1] | ||
| HeLa (human cervix carcinoma) | 19.7 | - | [1] | ||
| Synthetic Diketopiperazine Derivatives | |||||
| Compound 3c | N-1-monoallylated, 4-methoxyphenyl at C-6, pentylidene at C-3 | U937 (human histiocytic lymphoma) | - | 0.36 | [2] |
| HL-60 (human promyelocytic leukemia) | - | 0.41 | [2] | ||
| K562 (human chronic myelogenous leukemia) | - | 0.52 | [2] | ||
| A549 (human lung carcinoma) | - | 1.9 | [2] | ||
| HCT-116 (human colon carcinoma) | - | 1.1 | [2] | ||
| MCF-7 (human breast adenocarcinoma) | - | 1.3 | [2] | ||
| BGC823 (human gastric carcinoma) | - | 1.2 | [2] | ||
| Hela (human cervix carcinoma) | - | 1.5 | [2] | ||
| Epidithiodiketopiperazine Analog | |||||
| Unnamed Derivative | Dimeric ETP | U-937, HeLa, H460, 786-O, MCF-7 | - | Low nanomolar to subnanomolar | [3] |
Experimental Protocols
The following is a detailed methodology for a key experiment commonly cited in the evaluation of the cytotoxic activity of this compound derivatives and other small molecules.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines (e.g., K-562, HeLa, A549)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)
-
Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest cells in their logarithmic growth phase and seed them into 96-well plates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well). Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete culture medium. After the 24-hour incubation, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Solubilization of Formazan: Carefully remove the medium from each well. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and analyzing the data using a suitable software (e.g., GraphPad Prism).
-
Visualizing Experimental Workflow and Potential Signaling Pathways
To further elucidate the experimental process and potential mechanisms of action, the following diagrams are provided.
Caption: Workflow of the MTT assay for evaluating the cytotoxicity of this compound derivatives.
Based on studies of other cytotoxic diketopiperazine alkaloids, a plausible mechanism of action for active this compound derivatives is the induction of apoptosis. The following diagram illustrates the key signaling pathways potentially involved.[4]
Caption: Proposed apoptotic signaling pathways induced by cytotoxic this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and cytotoxic activities of novel 2,5-diketopiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biogenetically-Inspired Total Synthesis of Epidithiodiketopiperazines and Related Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptosis-inducing effect of diketopiperazine disulfides produced by Aspergillus sp. KMD 901 isolated from marine sediment on HCT116 colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Fellutanine A's Cytotoxic Effects: A Comparative Guide
An objective analysis of Fellutanine A and its analogs reveals a nuanced cytotoxic profile, with the related compound Fellutanine D demonstrating notable activity against several cancer cell lines. This guide provides a comparative overview of the available data, placing the cytotoxic effects of these natural products in context with a standard chemotherapeutic agent.
While initial interest may lie in the biological activity of this compound, studies have indicated that it possesses no significant cytotoxic activity.[1] However, its structural analog, Fellutanine D, has been shown to exhibit cytotoxic effects against human myeloid leukemia (K-562), mouse fibroblastic (L-929), and human epithelioid cervix carcinoma (HeLa) cells.[1] This guide focuses on the independently verifiable data concerning Fellutanine D and compares its cytotoxic potency to doxorubicin, a widely used cancer therapeutic.
Comparative Cytotoxicity Data
The cytotoxic activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The available data for Fellutanine D against three distinct cell lines is presented below, alongside comparative data for doxorubicin.
| Compound | Cell Line | IC50 (µg/mL) | IC50 (µM)¹ |
| Fellutanine D | K-562 (Human Myeloid Leukemia) | 9.5[1] | ~21.5 |
| L-929 (Mouse Fibroblast) | 11.6[1] | ~26.3 | |
| HeLa (Human Cervix Carcinoma) | 19.7[1] | ~44.7 | |
| Doxorubicin | K-562 (Human Myeloid Leukemia) | 0.8[2] | ~1.47 |
| HeLa (Human Cervix Carcinoma) | 1.45 - 3.7[3] | ~2.66 - 6.80 | |
| L-929 (Mouse Fibroblast) | 22.4[4] | ~41.1 |
¹ Molar concentrations are estimated based on the molecular weight of Fellutanine D (C26H26N4O2, MW: 442.51 g/mol ) and Doxorubicin (C27H29NO11, MW: 543.52 g/mol ).
Experimental Protocols
To ensure the reproducibility and verification of cytotoxicity data, standardized experimental protocols are essential. The following outlines a typical methodology for determining the cytotoxic effects of a compound like Fellutanine D using a colorimetric cell viability assay.
MTT Assay for Cytotoxicity Screening
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely accepted method for assessing cell viability.[5][6][7]
1. Cell Culture and Seeding:
-
K-562, L-929, and HeLa cells are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.[6]
2. Compound Treatment:
-
Fellutanine D and Doxorubicin are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions.
-
Serial dilutions of the compounds are prepared in the culture medium.
-
The culture medium is removed from the wells and replaced with the medium containing various concentrations of the test compounds. Control wells receive medium with DMSO only.
3. Incubation and Assay:
-
The plates are incubated for a specified period, typically 48 or 72 hours.
-
Following incubation, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.[6]
-
The medium is then removed, and 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.[6]
4. Data Analysis:
-
The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 values are determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Proposed Mechanism of Action: Induction of Apoptosis
While the precise signaling pathways activated by Fellutanine D have not been elucidated, many cytotoxic diketopiperazine alkaloids exert their anticancer effects by inducing apoptosis, or programmed cell death.[8][9][10] It is plausible that Fellutanine D shares a similar mechanism.
Apoptosis is a highly regulated process involving a cascade of molecular events. Two primary pathways can initiate apoptosis: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of effector caspases, which are proteases that execute the final stages of cell death.
Studies on other diketopiperazine disulfides have shown that they can induce apoptosis through the activation of caspase-3, -8, and -9, and by modulating the expression of Bcl-2 family proteins, which are key regulators of the intrinsic pathway.[8] The proposed signaling cascade for Fellutanine D-induced apoptosis is depicted below.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Apoptosis-inducing effect of diketopiperazine disulfides produced by Aspergillus sp. KMD 901 isolated from marine sediment on HCT116 colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective Antiproliferative and Apoptotic Effects of 2,6‐Diketopiperazines on MDA‐MB‐231 Triple‐Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and cytotoxic activities of novel 2,5-diketopiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Fellutanine A's Performance Against Standard Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Fellutanine A, a diketopiperazine alkaloid, against standard antibiotics commonly used to treat bacterial infections. The focus of this comparison is on its activity against multidrug-resistant Acinetobacter baumannii, a critical pathogen of concern. While quantitative performance data for this compound is limited in publicly available literature, this guide summarizes the existing knowledge and provides the framework for direct comparative studies.
Introduction to this compound
This compound, chemically identified as cyclo(D-Trp-L-Trp), is a natural product isolated from the fungus Penicillium fellutanum. Emerging research has indicated its potential as an antibacterial agent, particularly against multidrug-resistant Gram-negative bacteria. Unlike many broad-spectrum antibiotics, this compound is suggested to have a more targeted mechanism of action, which is an area of active investigation.
Performance Data: this compound vs. Standard Antibiotics
Direct comparative studies providing Minimum Inhibitory Concentration (MIC) values of this compound against various bacterial strains are not yet widely available. However, existing literature reports its activity against clinical multidrug-resistant Acinetobacter baumannii strains. In contrast, one study reported a lack of activity (MIC > 256 μg/mL) against Escherichia coli and Staphylococcus aureus, suggesting a narrow spectrum of activity.
For a comprehensive comparison, the following table summarizes the performance of standard antibiotics against Acinetobacter baumannii.
Table 1: Performance of Standard Antibiotics against Acinetobacter baumannii
| Antibiotic Class | Antibiotic | Mechanism of Action | Typical MIC Range (μg/mL) against A. baumannii |
| Carbapenems | Imipenem | Inhibits cell wall synthesis by binding to penicillin-binding proteins (PBPs). | 0.5 - >32 |
| Meropenem | Inhibits cell wall synthesis by binding to penicillin-binding proteins (PBPs). | 0.5 - >32 | |
| Polymyxins | Colistin | Disrupts the integrity of the outer cell membrane of Gram-negative bacteria. | 0.25 - 128 |
| Polymyxin B | Disrupts the integrity of the outer cell membrane of Gram-negative bacteria. | ≤0.5 - 48 | |
| Aminoglycosides | Amikacin | Inhibits protein synthesis by binding to the 30S ribosomal subunit. | 1 - >64 |
| Tobramycin | Inhibits protein synthesis by binding to the 30S ribosomal subunit. | 0.5 - >16 | |
| Tetracyclines | Minocycline | Inhibits protein synthesis by binding to the 30S ribosomal subunit. | 0.25 - >16 |
| Tigecycline | Inhibits protein synthesis by binding to the 30S ribosomal subunit; effective against many tetracycline-resistant strains. | 0.12 - 16 | |
| Fluoroquinolones | Ciprofloxacin | Inhibits DNA replication by targeting DNA gyrase and topoisomerase IV. | 0.06 - >32 |
| Levofloxacin | Inhibits DNA replication by targeting DNA gyrase and topoisomerase IV. | 0.12 - >16 | |
| β-Lactam/β-Lactamase Inhibitor Combinations | Ampicillin/Sulbactam | Ampicillin inhibits cell wall synthesis; sulbactam inhibits β-lactamase enzymes that degrade ampicillin. | 2/1 - >32/16 |
Note: MIC ranges can vary significantly depending on the specific strain and the presence of resistance mechanisms.
Experimental Protocols
To facilitate direct comparison of this compound with standard antibiotics, the following experimental protocol for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method is provided. This is a standard and widely accepted method for antimicrobial susceptibility testing.
Protocol: Broth Microdilution for MIC Determination
-
Preparation of Bacterial Inoculum:
-
From a fresh culture plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium (e.g., Acinetobacter baumannii).
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Solutions:
-
Prepare stock solutions of this compound and the standard antibiotics in an appropriate solvent.
-
Perform serial two-fold dilutions of each antimicrobial agent in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The concentration range should be chosen to encompass the expected MIC.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions.
-
Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
Visualizing Mechanisms and Workflows
Hypothesized Mechanism of Action: Quorum Sensing Inhibition
Diketopiperazines, the class of compounds to which this compound belongs, are known to interfere with quorum sensing (QS) in bacteria. QS is a cell-to-cell communication system that bacteria use to coordinate gene expression based on population density. In A. baumannii, the AbaI/AbaR QS system is crucial for regulating virulence factors and biofilm formation. It is hypothesized that this compound may act as a quorum sensing inhibitor (QSI), disrupting this communication pathway.
Safety Operating Guide
Prudent Disposal of Fellutanine A in a Research Environment
Fellutanine A is a diketopiperazine alkaloid, a class of bioactive heterocyclic compounds.[1] While some fellutanine analogues are reported to be non-cytotoxic, related compounds have shown biological activity.[2] Due to the limited availability of comprehensive toxicity and ecotoxicity data for this compound, it must be handled as a potentially hazardous substance. All waste containing this compound, including pure compound, solutions, and contaminated labware, should be disposed of as hazardous chemical waste.
Quantitative Disposal Parameters
Specific quantitative limits for the disposal of this compound have not been established. The following table outlines typical parameters that would be found in a comprehensive safety data sheet; however, for this compound, this information is currently unavailable.
| Parameter | Value | Source |
| Permissible Exposure Limit (PEL) | Not Available | - |
| Aquatic Toxicity (LC50/EC50) | Not Available | - |
| Sewer System Discharge Limit | Not Permitted | General Laboratory Guidelines |
| Landfill/Incineration Classification | Hazardous Chemical Waste | Precautionary Principle |
Standard Operating Procedure for this compound Disposal
This protocol provides a step-by-step guide for the safe handling and disposal of this compound waste.
Personal Protective Equipment (PPE)
Before handling this compound or its waste, ensure the following PPE is worn:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to protect clothing and skin.
Waste Segregation and Collection
Proper segregation is critical to ensure safe disposal and to prevent unintended chemical reactions.
-
Solid Waste:
-
Collect unadulterated this compound powder, contaminated weigh boats, and other solid materials in a dedicated, sealable, and clearly labeled hazardous waste container.
-
Do not mix with other chemical wastes unless compatibility is confirmed.
-
-
Liquid Waste:
-
Collect solutions containing this compound in a dedicated, leak-proof, and sealable hazardous waste container.
-
This compound is soluble in dichloromethane, DMSO, ethanol, and methanol.[3] If these solvents are used, the waste should be segregated as halogenated or non-halogenated organic solvent waste, according to your institution's guidelines.
-
Aqueous solutions should be collected separately. Do not dispose of any this compound solution down the drain.[4][5]
-
-
Sharps and Labware:
-
Contaminated sharps (needles, scalpels) must be placed in a designated sharps container for chemical contamination.
-
Disposable glassware (pipettes, vials) should be collected in a puncture-resistant container labeled for hazardous chemical waste.
-
Waste Container Labeling
All waste containers must be labeled in accordance with institutional and regulatory standards.[3] The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
For mixtures, list all constituents and their approximate percentages.
-
The date of waste generation.
-
The principal investigator's name and laboratory location.
-
Appropriate hazard pictograms, if known (as a precaution, consider using pictograms for "Health Hazard" and "Exclamation Mark" for irritant).
Temporary Storage
-
Store sealed hazardous waste containers in a designated, well-ventilated satellite accumulation area within the laboratory.
-
Ensure containers are stored away from incompatible materials.
Final Disposal
-
Once the waste container is full or ready for pickup, contact your institution's Environmental Health and Safety (EHS) office to arrange for collection.
-
Do not attempt to treat or neutralize this compound waste unless it is part of a validated and approved experimental procedure.
-
The final disposal method for this type of chemical waste is typically high-temperature incineration by a licensed hazardous waste management company.[4]
Visualized Workflows
The following diagrams illustrate the decision-making and operational processes for the disposal of this compound.
Caption: Decision workflow for disposing of a research chemical lacking a specific SDS.
Caption: Step-by-step operational plan for the safe disposal of this compound waste.
References
- 1. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 2. researchgate.net [researchgate.net]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. documents.uow.edu.au [documents.uow.edu.au]
- 5. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
Safeguarding Your Research: A Guide to Handling Fellutanine A
Disclaimer: No specific Safety Data Sheet (SDS) for Fellutanine A was found. The following guidance is based on best practices for handling potent, bioactive alkaloids and should be supplemented by a thorough risk assessment by qualified personnel before commencing any work.
This compound is a bioactive diketopiperazine alkaloid isolated from Penicillium species.[1][2] As a potent compound with potential biological effects, meticulous handling and disposal are paramount to ensure laboratory safety and prevent environmental contamination. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound.
Essential Safety and Handling
Given the bioactive nature of this compound and the cytotoxicity of related compounds like Fellutanine D, a cautious approach is warranted. All handling of this compound should be performed within a designated containment area, such as a chemical fume hood or a glove box, to minimize exposure risk.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to provide a robust barrier against accidental exposure. The following PPE is mandatory when handling this compound:
-
Respiratory Protection: A powered air-purifying respirator (PAPR) is recommended, especially when handling the solid compound or preparing solutions where aerosols may be generated.[3][4] At a minimum, a well-fitted N95 respirator should be used.
-
Eye and Face Protection: Chemical splash goggles and a face shield are essential to protect against splashes and airborne particles.[5]
-
Hand Protection: Double gloving with nitrile gloves is required. Inspect gloves for any signs of damage before use and change them frequently.
-
Body Protection: A disposable, solid-front lab coat or coveralls should be worn over personal clothing.[5] For procedures with a higher risk of contamination, a "bunny suit" may be appropriate.[5]
-
Foot Protection: Closed-toe shoes and disposable shoe covers are necessary to prevent contamination of personal footwear.
Operational Plan: Step-by-Step Guidance
1. Preparation and Weighing:
- Conduct all manipulations of solid this compound within a certified chemical fume hood or an appropriate containment enclosure.
- Use a dedicated set of utensils (spatulas, weighing paper) for this compound.
- Carefully weigh the required amount, avoiding the creation of dust.
- Clean all utensils and the work surface with an appropriate solvent (e.g., ethanol, methanol) immediately after use, collecting the cleaning materials as hazardous waste.
2. Solution Preparation:
- Add the solvent to the weighed this compound slowly to avoid splashing.
- Ensure the container is securely capped before mixing or sonicating.
- Label all solutions clearly with the compound name, concentration, solvent, and date of preparation.
3. Experimental Use:
- Keep all containers with this compound sealed when not in use.
- Perform all experimental procedures within a chemical fume hood.
- Avoid direct contact with the skin, eyes, and clothing.
4. Post-Experiment Cleanup:
- Decontaminate all surfaces and equipment that have come into contact with this compound.
- Dispose of all contaminated materials, including pipette tips, tubes, and gloves, as hazardous waste.
Emergency Procedures: Spill Management
In the event of a spill, immediate and appropriate action is critical to mitigate exposure and contamination.
For a Small Spill (contained on the benchtop):
-
Alert colleagues in the immediate area.
-
Wear appropriate PPE as outlined above.
-
Contain the spill using absorbent pads or a spill kit absorbent, working from the outside in.
-
Gently collect the absorbed material using non-sparking tools and place it in a labeled, sealed hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
For a Large Spill (outside of immediate containment):
-
Evacuate the area immediately and alert others.
-
Close the laboratory doors and post a warning sign.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.
-
Do not attempt to clean up a large spill unless you are trained and equipped to do so.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect all contaminated solids, including gloves, weighing paper, and absorbent materials, in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container. Do not mix with other waste streams unless specifically instructed by your institution's EHS department.
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container for hazardous waste.
Contact your institution's EHS department to arrange for the pickup and disposal of all this compound waste in accordance with local, state, and federal regulations.
Data Presentation
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₀N₄O₂ | PubChem[1] |
| Molecular Weight | 372.4 g/mol | PubChem[1] |
| Appearance | Solid (presumed) | General chemical knowledge |
| Solubility | Soluble in Dichloromethane, DMSO, Ethanol, Methanol | Cayman Chemical[6] |
Experimental Protocols
As no specific experimental protocols for handling this compound were found, it is imperative to develop a detailed, substance-specific Standard Operating Procedure (SOP) before beginning any work. This SOP should incorporate the safety and handling information provided in this document and be reviewed and approved by your institution's safety committee.
Mandatory Visualization
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 1. ehs.stonybrook.edu [ehs.stonybrook.edu]
- 2. Chemical Spill Procedures | California State University Monterey Bay [csumb.edu]
- 3. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 4. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. ehs.utk.edu [ehs.utk.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
